Product packaging for 3-Methoxypropyl isothiocyanate(Cat. No.:CAS No. 17702-11-3)

3-Methoxypropyl isothiocyanate

Cat. No.: B101897
CAS No.: 17702-11-3
M. Wt: 131.2 g/mol
InChI Key: UKVFWFDXYBLOLU-UHFFFAOYSA-N
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Description

3-Methoxypropyl isothiocyanate is a valuable synthetic intermediate in organic chemistry and pharmaceutical research, used in the development of novel bioactive compounds . This reagent belongs to the isothiocyanate family, a class of compounds extensively studied for their diverse biological activities . Isothiocyanates are recognized for their ability to modulate key cellular pathways. A primary mechanism involves the activation of the Nrf2-mediated antioxidant response pathway, which can lead to the upregulation of cytoprotective enzymes such as glutathione S-transferase and quinone reductase, offering a potential strategy for chemoprevention . Concurrently, research indicates that isothiocyanates can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of various inflammatory mediators . Furthermore, these compounds demonstrate promising antimicrobial properties against a range of human pathogens, positioning them as candidates for the development of new anti-infective agents . The structural motif of this compound makes it a versatile building block for exploring these and other mechanisms in chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NOS B101897 3-Methoxypropyl isothiocyanate CAS No. 17702-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFWFDXYBLOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170242
Record name 3-Methoxypropyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17702-11-3
Record name 3-Methoxypropyl isothiocyanate
Source ChemIDplus
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Record name 3-Methoxypropyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPROPYL ISOTHIOCYANATE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypropyl isothiocyanate (CAS 17702-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypropyl isothiocyanate (3-MPITC) is a sulfur-containing organic compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and applications of this compound, with a focus on its relevance to researchers in the fields of chemistry, biology, and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 17702-11-3[1][2][3]
Molecular Formula C5H9NOS[1][2][4]
Molecular Weight 131.20 g/mol [1][2][4]
IUPAC Name 1-isothiocyanato-3-methoxypropane[5]
Boiling Point (Tboil) 482.17 K (Calculated)[4]
Enthalpy of Vaporization (ΔvapH°) 39.57 kJ/mol (Calculated)[4]
Log10 of Water Solubility (log10WS) -0.94 (Calculated)[4]
Octanol/Water Partition Coefficient (logPoct/wat) 1.126 (Calculated)[4]
Critical Temperature (Tc) 697.94 K (Calculated)[4]
Critical Pressure (Pc) 3488.88 kPa (Calculated)[4]

Note: Some physical properties are calculated values and should be considered as estimates.

Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established chemical transformation. A common and effective method is the "one-pot," two-step procedure involving the formation of a dithiocarbamate intermediate followed by desulfurization. This approach avoids the use of highly toxic reagents like thiophosgene.

General Experimental Protocol: Dithiocarbamate Decomposition Method

This protocol is a general method that can be adapted for the synthesis of this compound from 3-methoxypropylamine.

Materials:

  • 3-Methoxypropylamine

  • Carbon disulfide (CS2)

  • Triethylamine (Et3N) or another suitable organic base

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Microwave reactor (optional, can be performed with conventional heating)

Procedure:

  • In a suitable reaction vessel, dissolve 3-methoxypropylamine (1.0 eq) in dichloromethane.

  • Add triethylamine (3.0 eq) and carbon disulfide (3.0 eq) to the solution at room temperature.

  • Stir the mixture for a designated time (e.g., 5 minutes) to allow for the formation of the dithiocarbamate intermediate.

  • Add the desulfurizing agent, DMT/NMM/TsO− (1.0 eq).

  • If using a microwave reactor, irradiate the reaction mixture for a short period (e.g., 3 minutes) at a set temperature (e.g., 90°C).[6] Alternatively, the reaction can be heated conventionally with monitoring by TLC.

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow amine 3-Methoxypropylamine intermediate Dithiocarbamate Intermediate amine->intermediate + CS2, Base cs2 Carbon Disulfide (CS2) cs2->intermediate base Organic Base (e.g., Et3N) base->intermediate product This compound intermediate->product + Desulfurizing Agent, Heat desulfurizing Desulfurizing Agent (DMT/NMM/TsO−) desulfurizing->product purification Purification (Column Chromatography) product->purification final_product Purified Product purification->final_product

Synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of isothiocyanates is the subject of intensive research for their chemopreventive and therapeutic properties.

Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling pathways involved in cancer development.

A key pathway targeted by many isothiocyanates is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway . A structurally similar compound, 3-morpholinopropyl isothiocyanate, has been shown to be a potent inducer of Nrf2-mediated detoxifying and antioxidant enzymes. It is plausible that this compound may act through a similar mechanism.

Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes.

G cluster_pathway Potential Nrf2 Signaling Pathway mpitc 3-Methoxypropyl isothiocyanate keap1 Keap1 mpitc->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters proteasome Proteasomal Degradation keap1->proteasome facilitates nrf2->proteasome degradation nucleus Nucleus nrf2->nucleus translocation are ARE genes Cytoprotective Genes (e.g., NQO1, GSTs) are->genes activates transcription response Cellular Protection (Detoxification, Antioxidant Response) genes->response

Nrf2 signaling pathway activation by isothiocyanates.

Antimicrobial Activity

Various isothiocyanates have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with microbial proteins and enzymes.

Applications in Research and Drug Development

Proteomics and Target Identification

The isothiocyanate group is reactive towards nucleophilic residues on proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. This reactivity makes this compound a potential tool for protein modification and labeling in proteomics studies. A general workflow for identifying the protein targets of isothiocyanates is outlined below.

G cluster_workflow Protein Target Identification Workflow cells Cell Culture treatment Treatment with This compound cells->treatment lysis Cell Lysis treatment->lysis separation Protein Separation (e.g., 2D-PAGE) lysis->separation identification Mass Spectrometry (e.g., MALDI-TOF/TOF) separation->identification analysis Data Analysis and Target Identification identification->analysis

Workflow for identifying protein targets.

Drug Discovery and Development

Given the known biological activities of isothiocyanates, this compound could be investigated as a lead compound in drug discovery programs targeting cancer or infectious diseases. Its relatively simple structure allows for facile chemical modification to explore structure-activity relationships and optimize for potency and selectivity.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a member of the biologically active isothiocyanate family of compounds. While specific research on this particular molecule is limited, its structural similarity to other well-studied isothiocyanates suggests potential for applications in cancer chemoprevention, antimicrobial research, and as a tool in chemical proteomics. This guide provides a foundational understanding for researchers and professionals interested in exploring the properties and applications of this compound. Further experimental investigation is warranted to fully elucidate its biological activities and potential for therapeutic development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxypropyl isothiocyanate, a molecule of interest for various research and development applications. The document details a feasible synthetic pathway, expected analytical data, and potential biological significance, drawing from established chemical principles and available spectroscopic information.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 17702-11-3[1][2]
Molecular Formula C₅H₉NOS[1][2]
Molecular Weight 131.19 g/mol [1][2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved from its primary amine precursor, 3-Methoxypropylamine, through the formation of a dithiocarbamate intermediate, followed by desulfurization. This common and reliable method avoids the use of highly toxic reagents like thiophosgene.[3][4][5][6][7]

Experimental Protocol

Materials:

  • 3-Methoxypropylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Di-tert-butyl dicarbonate (Boc₂O) or another suitable desulfurizing agent[5]

  • 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)[5]

  • Dichloromethane (DCM) or another suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Formation of the Dithiocarbamate Intermediate:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methoxypropylamine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

  • Desulfurization to form this compound:

    • To the stirred solution of the dithiocarbamate, add a catalytic amount of DMAP or DABCO (0.01-0.03 eq).[5]

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.[5] Evolution of gas (CO₂ and COS) should be observed.

    • Continue stirring at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts.[5]

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

    • Dry the purified product over anhydrous sodium sulfate and remove the solvent in vacuo.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps cluster_products Intermediate & Final Product Amine 3-Methoxypropylamine Step1 Step 1: Dithiocarbamate Formation (DCM, 0°C to RT) Amine->Step1 CS2 Carbon Disulfide CS2->Step1 Base Triethylamine Base->Step1 Desulfurizing_Agent Boc₂O Step2 Step 2: Desulfurization (DCM, RT) Desulfurizing_Agent->Step2 Catalyst DMAP/DABCO Catalyst->Step2 Intermediate Dithiocarbamate Salt Step1->Intermediate Purification Purification (Flash Chromatography) Step2->Purification Final_Product This compound Purification->Final_Product Intermediate->Step2

Caption: A workflow diagram illustrating the two-step, one-pot synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below. While full spectra are available through subscription services like SpectraBase, the key expected features are outlined.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-NCS
~3.45t2H-O-CH₂-
~3.30s3H-O-CH₃
~1.95p2H-CH₂-CH₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~130-N=C=S
~70-O-CH₂-
~58-O-CH₃
~45-CH₂-NCS
~28-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The most characteristic absorption for an isothiocyanate is the strong, sharp band for the -N=C=S asymmetric stretch.[8]

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2930C-H stretch (alkane)
~2100-2200-N=C=S stretch (isothiocyanate)
~1100C-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
131[M]⁺ (Molecular ion)
[M-31]⁺Loss of -OCH₃
[M-58]⁺Loss of -NCS
72[CH₂NCS]⁺

Potential Biological Activity and Signaling Pathways

Isothiocyanates as a class of compounds are known for their diverse biological activities, including antimicrobial and chemopreventive properties.[9][10][11][12][13][14]

Antimicrobial Activity

Various isothiocyanates have demonstrated efficacy against a range of human pathogens.[10][11][12][13][14] The antimicrobial action is often attributed to the electrophilic nature of the isothiocyanate group, which can react with cellular nucleophiles like proteins and enzymes, disrupting essential cellular functions.[10]

Nrf2 Signaling Pathway Activation

A significant mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16][17][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and inflammation.

Nrf2_Pathway cluster_nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Gene_Expression Transcription of Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Gene_Expression Initiates Transcription Cellular_Protection Enhanced Cellular Protection (Antioxidant & Anti-inflammatory Effects) Gene_Expression->Cellular_Protection

Caption: The Nrf2 signaling pathway activated by isothiocyanates, leading to cellular protection.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The detailed synthetic protocol, based on established methodologies, offers a practical approach for its preparation. The summarized analytical data serves as a benchmark for the characterization of the synthesized compound. Furthermore, the discussion of its potential biological activities, particularly in the context of antimicrobial effects and Nrf2 pathway modulation, highlights its relevance for further investigation in drug discovery and development. Researchers are encouraged to consult the cited literature for more in-depth information on specific experimental conditions and analytical techniques.

References

Spectral Data Analysis of 3-Methoxypropyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-methoxypropyl isothiocyanate (CAS No: 17702-11-3), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.62t2H-CH₂-NCS
3.48t2H-O-CH₂-
3.34s3H-O-CH₃
1.95p2H-CH₂-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmAssignment
130.0-N=C=S
70.1-O-CH₂-
58.7-O-CH₃
45.3-CH₂-NCS
28.5-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

Technique: Neat (Capillary Cell)

Wavenumber (cm⁻¹)IntensityAssignment
2930StrongC-H stretch (alkane)
2090Very Strong-N=C=S asymmetric stretch
1450MediumCH₂ bend
1380MediumCH₃ bend
1110StrongC-O-C stretch
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
13145[M]⁺ (Molecular Ion)
10020[M - OCH₃]⁺
72100[CH₂NCS]⁺
5885[C₃H₆O]⁺
4560[CH₂OCH₃]⁺

Experimental Protocols

The following sections detail the standardized methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR: The proton NMR spectrum is recorded on a 300 MHz spectrometer. Data acquisition involves a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer operating at a frequency of 75 MHz. The spectrum is obtained using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16) and reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp from an initial temperature to a final temperature to ensure adequate separation. The separated compound then enters the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-200 amu.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

3-Methoxypropyl isothiocyanate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Methoxypropyl Isothiocyanate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility information from structurally similar isothiocyanates to provide a robust estimation of its solubility profile. Furthermore, standardized experimental protocols for solubility determination are presented to enable researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound is an organic compound featuring a methoxypropyl group attached to an isothiocyanate functional group (-N=C=S). The presence of the polar ether linkage and the reactive isothiocyanate group, combined with a flexible alkyl chain, suggests a versatile solubility profile in a range of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, formulation, and various biological assays.

Estimated Solubility Profile

While specific experimental data for this compound is scarce in publicly available literature, its solubility can be inferred from the behavior of other isothiocyanates. Generally, isothiocyanates exhibit good solubility in a variety of common organic solvents. The polarity of the solvent and its capacity to interact with the isothiocyanate and methoxy groups will largely determine the extent of solubility.

Based on the solubility of analogous compounds like 2-phenylethyl isothiocyanate (PEITC), it is anticipated that this compound will be soluble in polar aprotic solvents and alcohols.[1][2] Aprotic polar solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.

Quantitative Solubility Data for Analogous Isothiocyanates

To provide a quantitative estimate, the following table summarizes the known solubility data for 2-phenylethyl isothiocyanate (PEITC), which serves as a useful proxy.

SolventSolubility of 2-Phenylethyl isothiocyanate (PEITC)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~ 30 mg/mLNot Specified
Dimethylformamide (DMF)~ 30 mg/mLNot Specified
Ethanol~ 30 mg/mLNot Specified
HeptaneSolubleNot Specified
Water110 mg/L (experimental)20

Data sourced from a technical guide on a structurally similar compound and should be considered an estimation for this compound.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the saturation shake-flask method is a widely accepted and standardized approach.[1] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for testing of chemicals.[3]

Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Glass vials with tight-sealing caps

  • Shaking incubator or a shaker in a temperature-controlled environment

  • Centrifuge (optional)

  • Syringe and syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.[1]

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Sample Clarification:

    • After the incubation period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the undissolved solid.

    • For more complete separation, the vial may be centrifuged.[1]

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any suspended solid particles.[1]

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • The solubility is then calculated based on the measured concentration and the dilution factor.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Clarification cluster_3 Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Cease agitation and allow to settle D->E F Centrifuge (optional) E->F G Withdraw supernatant F->G H Filter sample G->H I Dilute for analysis H->I J Quantify concentration (e.g., HPLC) I->J K Calculate solubility J->K

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active compounds is paramount. This technical guide provides an in-depth overview of the core physical characteristics of 3-Methoxypropyl isothiocyanate (CAS No. 17702-11-3), a compound of interest in various chemical and pharmaceutical research domains. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical Properties

The physical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems. The following table summarizes key experimentally determined and calculated physical data for this compound.

PropertyValueSource
Molecular Formula C₅H₉NOSNIST[1], Cheméo[2]
Molecular Weight 131.20 g/mol Cheméo[2]
131.196 g/mol NIST[1]
131.198 g/mol Sigma-Aldrich[3]
Boiling Point 482.17 K (209.02 °C)Cheméo (Calculated)[2]
Water Solubility log10WS = -0.94Cheméo (Calculated)[2]
Octanol/Water Partition Coefficient logPoct/wat = 1.126Cheméo (Calculated)[2]
Vaporization Enthalpy (ΔvapH°) 39.57 kJ/molCheméo (Calculated)[2]
Enthalpy of Formation (ΔfH°gas) 5.32 kJ/molCheméo (Calculated)[2]
Critical Temperature (Tc) 697.94 KCheméo (Calculated)[2]
Critical Pressure (Pc) 3488.88 kPaCheméo (Calculated)[2]
McGowan's Characteristic Volume (McVol) 104.910 ml/molCheméo (Calculated)[2]

Experimental Protocols

General Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of key physical properties of a liquid compound such as this compound.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Property Measurement cluster_2 Data Analysis & Reporting P1 Obtain High-Purity Sample P2 Confirm Identity (NMR, MS) P1->P2 P3 Assess Purity (GC, HPLC) P2->P3 M1 Boiling Point Determination (e.g., Ebulliometer) P3->M1 Purified Sample M2 Density Measurement (e.g., Pycnometer) P3->M2 Purified Sample M3 Refractive Index Measurement (e.g., Refractometer) P3->M3 Purified Sample M4 Solubility Determination (e.g., Shake-Flask Method) P3->M4 Purified Sample A1 Record Experimental Conditions (Temperature, Pressure) M1->A1 M2->A1 M3->A1 M4->A1 A2 Calculate Mean & Standard Deviation A1->A2 A3 Compare with Theoretical Values A2->A3 A4 Report Findings A3->A4

A generalized workflow for determining physical properties.

Logical Relationship of Key Physical Properties

The physical properties of a compound are often interrelated. Understanding these relationships can provide deeper insights into the substance's behavior. The following diagram illustrates the logical connections between some of the core physical properties of this compound.

G MW Molecular Weight IMF Intermolecular Forces MW->IMF influences BP Boiling Point VP Vapor Pressure BP->VP inversely related to Sol Solubility IMF->BP determines IMF->VP determines Pol Polarity Pol->Sol affects Pol->IMF contributes to

Interrelationships of key physical properties.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and conceptual frameworks are intended to support further research and development activities.

References

3-Methoxypropyl isothiocyanate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 3-Methoxypropyl Isothiocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S.[1] This functional group is a potent electrophile, making ITCs reactive towards a wide array of biological and chemical nucleophiles.[2] Their reactivity is fundamental to their biological activities, which include anti-cancer, anti-inflammatory, and antioxidant effects.[3] this compound, a specific aliphatic isothiocyanate, serves as a valuable model and synthetic intermediate. Understanding its reactivity is crucial for its application in organic synthesis, medicinal chemistry, and drug development.[2][4]

The core of isothiocyanate reactivity lies in the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack.[5] The presence of the electron-donating 3-methoxypropyl group can modulate this reactivity compared to other ITCs. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, supported by generalized experimental protocols and quantitative data.

Core Reactivity Mechanism

The reaction between an isothiocyanate and a nucleophile proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic central carbon atom of the –N=C=S group. This forms a tetrahedral intermediate, which is often stable and represents the final product, such as a thiourea or dithiocarbamate.[5] The reaction is generally rapid and can be performed under mild conditions.[6]

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reactivity with Common Nucleophiles

The rate and outcome of the reaction depend significantly on the nature of the nucleophile.

Reaction with Amines (Primary and Secondary)

Primary and secondary amines are strong nucleophiles that react readily with isothiocyanates to form N,N'-disubstituted or trisubstituted thioureas, respectively.[7][8] This reaction is one of the most common and efficient methods for synthesizing thiourea derivatives.[9] The reaction is typically fast and proceeds to high yields at room temperature.[7]

General Reaction: R-NCS + R'R''NH → R-NH-C(=S)-NR'R'' (where R = 3-methoxypropyl, R' = H or alkyl/aryl, R'' = alkyl/aryl)

Reaction with Thiols

Thiols are excellent nucleophiles for isothiocyanates, leading to the formation of dithiocarbamate adducts.[6] This reaction is particularly relevant in biological contexts, as the thiol groups of cysteine residues in proteins are primary targets for ITCs.[3] The reaction is generally rapid and occurs under mild, often physiological, conditions.[10]

General Reaction: R-NCS + R'-SH → R-NH-C(=S)-S-R' (where R = 3-methoxypropyl, R' = alkyl/aryl)

Reaction with Alcohols and Water

Alcohols and water are weaker nucleophiles compared to amines and thiols. Their reaction with isothiocyanates to form thiocarbamates is significantly slower and may require heat or catalysis (e.g., a base) to proceed at a practical rate.[6] The hydrolysis of isothiocyanates in acidic aqueous solutions is also possible but generally occurs slowly, first forming a thiocarbamic acid which then decomposes to an amine.[11]

General Reaction (Alcohols): R-NCS + R'-OH → R-NH-C(=S)-O-R' (where R = 3-methoxypropyl, R' = alkyl/aryl)

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the general reactivity trends for aliphatic isothiocyanates provide a strong framework for understanding its behavior. The following table summarizes the expected products and relative reactivity with various nucleophiles.

Nucleophile ClassNucleophile ExampleProduct ClassProduct StructureRelative Reactivity
Primary AminesButylamineN,N'-Disubstituted ThioureaCH₃O(CH₂)₃NHC(=S)NH(CH₂)₃CH₃Very High
Secondary AminesDiethylamineN,N,N'-Trisubstituted ThioureaCH₃O(CH₂)₃NHC(=S)N(CH₂CH₃)₂High
ThiolsEthanethiolDithiocarbamateCH₃O(CH₂)₃NHC(=S)SCH₂CH₃High
AlcoholsEthanolThiocarbamateCH₃O(CH₂)₃NHC(=S)OCH₂CH₃Low
WaterH₂OThiocarbamic Acid (unstable)CH₃O(CH₂)₃NHC(=S)OHVery Low

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of isothiocyanate adducts.

Protocol 1: Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.[7]

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or ethanol.

  • Reaction Initiation: To the stirred solution, add the primary amine (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isothiocyanate starting material is fully consumed. Reactions are often complete within a few hours.

  • Workup and Purification: If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Thiourea_Synthesis_Workflow start Start dissolve_itc Dissolve 3-Methoxypropyl ITC in Dichloromethane start->dissolve_itc add_amine Add Primary Amine (1.1 eq) Dropwise at RT dissolve_itc->add_amine stir_react Stir and Monitor Reaction by TLC add_amine->stir_react workup Reaction Workup stir_react->workup precipitate Filter Precipitate workup->precipitate Precipitate Forms evaporate Evaporate Solvent workup->evaporate Product is Soluble wash_dry Wash with Cold Solvent and Dry precipitate->wash_dry end Pure Thiourea wash_dry->end purify Purify by Recrystallization or Chromatography evaporate->purify purify->end

Caption: Experimental workflow for thiourea synthesis.

Protocol 2: Synthesis of a Dithiocarbamate Derivative

This protocol outlines the reaction with a thiol nucleophile.[6]

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in an aprotic solvent such as Tetrahydrofuran (THF) or acetonitrile.

  • Reaction Initiation: Add the thiol (1.0 equivalent) to the solution at room temperature. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction, especially with less reactive thiols.

  • Reaction Monitoring: Stir the mixture for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting crude dithiocarbamate can be purified by recrystallization or column chromatography.

Protocol 3: Kinetic Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring reaction kinetics by quantifying the consumption of reactants and the formation of products over time.[3]

  • Reaction Setup: In a thermostatted vessel, combine a suitable buffer and the nucleophile solution at the desired concentrations.

  • Initiation: Start the reaction by adding a stock solution of this compound.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a strong acid) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the isothiocyanate, nucleophile, and product.

  • Data Analysis: Quantify the peak areas of the reactant and product at each time point. Plot the concentration versus time and fit the data to an appropriate rate law (e.g., second-order) to determine the rate constant.[3]

Factors Influencing Reactivity

Several factors govern the reactivity of this compound.

Reactivity_Factors reactivity ITC Reactivity nucleophile Nucleophile Strength (Amines > Thiols > Alcohols) nucleophile->reactivity sterics Steric Hindrance (On ITC and Nucleophile) sterics->reactivity solvent Solvent Polarity solvent->reactivity temperature Temperature temperature->reactivity ph pH / Catalyst (Base catalysis for weak nucleophiles) ph->reactivity

References

An In-depth Technical Guide on the Stability and Storage of 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methoxypropyl isothiocyanate. The information is compiled from safety data sheets and general chemical literature to ensure safe handling, maintain compound integrity, and ensure the reliability of research outcomes.

Chemical Properties

This compound is a light yellow liquid with the molecular formula C5H9NOS. It is a combustible material and can cause serious eye irritation.

PropertyValue
Molecular Formula C5H9NOS
CAS Number 17702-11-3
Appearance Light yellow liquid[1]
Boiling Point 102 °C / 215.6 °F
Flash Point 77 °C / 170.6 °F[1]
Density No data available

Stability Profile

This compound is stable under normal, recommended storage conditions. However, it is susceptible to degradation under certain environmental factors.

ConditionStability
Normal Conditions Stable[1]
Moisture Moisture sensitive
Light Data not available, but protection from light is generally recommended for isothiocyanates.
Heat Avoid high temperatures, open flames, and sparks[1]
Air Data not available; handle in a well-ventilated area[1]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound.

AspectRecommendation
Storage Temperature Cool place[1][2]
Storage Atmosphere Dry, well-ventilated area[1][2]
Container Tightly closed container[1][2]
Incompatible Materials Strong oxidizing agents, strong bases[1]
Handling Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Keep away from heat and ignition sources.[2]

Potential Degradation Pathways

ITC This compound (R-N=C=S) CarbamicAcid Carbamic Acid Intermediate (R-NH-C(=S)OH) ITC->CarbamicAcid + H₂O (Hydrolysis) H2O Water (H₂O) Amine 3-Methoxypropylamine (R-NH₂) CarbamicAcid->Amine Decomposition CS2 Carbon Disulfide (CS₂) CarbamicAcid->CS2 Decomposition

Caption: Generalized Hydrolysis Degradation Pathway for Isothiocyanates.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound under various conditions. The following workflow outlines a general procedure for such a study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Obtain pure 3-Methoxypropyl Isothiocyanate prep_samples Prepare samples under inert atmosphere start->prep_samples temp Temperature Study (e.g., 4°C, 25°C, 40°C) prep_samples->temp light Photostability Study (e.g., UV, visible light) prep_samples->light humidity Humidity Study (e.g., controlled RH%) prep_samples->humidity sampling Sample at specific time points temp->sampling light->sampling humidity->sampling hplc Analyze by HPLC-UV/MS for purity and degradants sampling->hplc data Quantify parent compound and degradation products hplc->data kinetics Determine degradation kinetics and half-life data->kinetics end Establish optimal storage conditions and shelf-life kinetics->end

Caption: Experimental Workflow for Stability Testing.

Hazardous Decomposition Products

Under fire conditions, thermal decomposition of this compound can lead to the release of hazardous substances, including:

  • Nitrogen oxides (NOx)[1]

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Sulfur oxides[1]

Conclusion

This compound is a stable compound under controlled conditions. To ensure its integrity for research and development purposes, it is imperative to store it in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources. The provided general experimental workflow can be adapted to perform detailed stability studies to establish a definitive shelf-life and optimal storage parameters for specific applications. Researchers and laboratory personnel must adhere to the recommended handling precautions to minimize risks.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminothiazole Derivatives Using 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery. This document provides a detailed methodology for the synthesis of 4-aminothiazole derivatives utilizing 3-Methoxypropyl isothiocyanate as a key starting material. The protocol follows the robust and widely applicable Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.

The synthesis is a two-step process. Initially, this compound is converted to the corresponding N-(3-Methoxypropyl)thiourea. Subsequently, this thiourea derivative is reacted with a suitable α-haloketone to yield the target 4-aminothiazole derivative. This method offers a versatile and efficient route to novel 4-aminothiazole compounds for screening and development in various therapeutic areas.

Data Presentation

The following table summarizes the expected yields for the two-step synthesis of a representative 4-aminothiazole derivative, 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine, based on literature precedents for analogous reactions.

StepReactionProductFormYield (%)Purity (%)
1Thiourea FormationN-(3-Methoxypropyl)thioureaWhite Solid92>98
2Hantzsch Thiazole Synthesis4-phenyl-N-(3-methoxypropyl)thiazol-2-aminePale Yellow Solid85>97

Experimental Protocols

Part 1: Synthesis of N-(3-Methoxypropyl)thiourea

This protocol describes the synthesis of the thiourea intermediate from this compound and ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 76.2 mmol) in 100 mL of ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add aqueous ammonia (1.5 equivalents, 114.3 mmol, approximately 8.7 mL) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • To the resulting residue, add 50 mL of cold distilled water to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash with two portions of cold distilled water (2 x 20 mL).

  • Dry the product under vacuum to obtain N-(3-Methoxypropyl)thiourea.

Characterization: The structure and purity of the synthesized N-(3-Methoxypropyl)thiourea should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Part 2: Synthesis of 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine

This protocol details the Hantzsch thiazole synthesis to form the final 4-aminothiazole derivative.

Materials:

  • N-(3-Methoxypropyl)thiourea (from Part 1)

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(3-Methoxypropyl)thiourea (5.0 g, 33.7 mmol) in 50 mL of ethanol.

  • Add 2-bromoacetophenone (6.7 g, 33.7 mmol) to the suspension.

  • Heat the reaction mixture to reflux with stirring for 6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-N-(3-methoxypropyl)thiazol-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Thiourea Synthesis cluster_step2 Step 2: Hantzsch Thiazole Synthesis start1 3-Methoxypropyl isothiocyanate reaction1 Reaction at Room Temperature start1->reaction1 reagent1 Aqueous Ammonia in Ethanol reagent1->reaction1 workup1 Work-up & Precipitation reaction1->workup1 product1 N-(3-Methoxypropyl)thiourea workup1->product1 start2 N-(3-Methoxypropyl)thiourea product1->start2 reaction2 Reflux start2->reaction2 reagent2 2-Bromoacetophenone in Ethanol reagent2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification Column Chromatography workup2->purification product2 4-phenyl-N-(3-methoxypropyl) thiazol-2-amine purification->product2

Caption: Synthetic workflow for 4-aminothiazole derivatives.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Many 2-aminothiazole derivatives have been investigated as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. A key signaling pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 4-Aminothiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes: Synthesis of 1,2,4-Triazoles Utilizing 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their scaffold is a key component in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antifungal, antiviral, anti-inflammatory, and anticancer properties. The versatile synthetic accessibility of the 1,2,4-triazole ring system allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles.

Synthetic Strategy

A well-established and robust method for the synthesis of 1,2,4-triazole derivatives involves a two-step process commencing with an isothiocyanate. This strategy leverages the reactivity of the isothiocyanate group towards nucleophilic attack by hydrazine derivatives to form a thiosemicarbazide intermediate. Subsequent intramolecular cyclization of the thiosemicarbazide, typically under basic or acidic conditions, yields the desired 1,2,4-triazole ring.

This application note details a proposed synthetic pathway for the preparation of 1,2,4-triazoles incorporating a 3-methoxypropyl substituent, starting from 3-methoxypropyl isothiocyanate. The presence of the flexible and polar 3-methoxypropyl group may impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final triazole derivatives, making them attractive candidates for drug discovery programs.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

  • Step 1: Formation of Thiosemicarbazide Intermediate. this compound is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent, such as ethanol or methanol. This reaction proceeds via nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group to afford the corresponding 4-(3-methoxypropyl)thiosemicarbazide.

  • Step 2: Cyclization to 1,2,4-Triazole. The isolated thiosemicarbazide intermediate is then subjected to cyclization. A common method involves heating the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide, followed by acidification. This process leads to the formation of the 1,2,4-triazole-3-thiol derivative.

Experimental Protocols

The following protocols are proposed methodologies for the synthesis of 1,2,4-triazoles from this compound, based on established procedures for analogous isothiocyanates.[1][2][3] Researchers should perform small-scale trial reactions to optimize conditions for this specific substrate.

Protocol 1: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide

This protocol describes the synthesis of the thiosemicarbazide intermediate from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in 20 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.01 mol) dropwise with stirring at room temperature.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-(3-methoxypropyl)-3-thiosemicarbazide.

Protocol 2: Synthesis of 4-(3-Methoxypropyl)-4H-1,2,4-triazole-3-thiol

This protocol details the cyclization of the thiosemicarbazide intermediate to the corresponding 1,2,4-triazole.

Materials:

  • 4-(3-Methoxypropyl)-3-thiosemicarbazide

  • Sodium hydroxide (2N aqueous solution)

  • Hydrochloric acid (1N aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the 4-(3-methoxypropyl)-3-thiosemicarbazide (0.005 mol) in a 100 mL round-bottom flask.

  • Add 20 mL of a 2N aqueous sodium hydroxide solution.[1]

  • Heat the mixture to reflux with stirring for 4-6 hours.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to approximately pH 5-6 by the dropwise addition of 1N hydrochloric acid while stirring in an ice bath.

  • A precipitate should form upon acidification.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,2,4-triazoles from various isothiocyanates, providing a reference for expected outcomes.

Starting IsothiocyanateHydrazine DerivativeCyclization ConditionsYield (%)Reference
Phenyl isothiocyanateSubstituted cinnamic acid hydrazidesNaOH, microwave irradiationNot specified[2]
Aromatic isothiocyanatesN-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide2N NaOH, reflux 4hNot specified[1]
Lauroyl isothiocyanateHydrazine hydrateAcidic mediumNot specified[4]
4-Nitrobenzoyl chloride derived isothiocyanateThiosemicarbazide2% aq. NaOH, overnight stirringNot specified[3]

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 3-Methoxypropyl Isothiocyanate C 4-(3-Methoxypropyl) -thiosemicarbazide A->C Step 1: Addition B Hydrazine Derivative B->C D 1,2,4-Triazole Derivative C->D Step 2: Cyclization

Caption: Overall synthetic pathway for 1,2,4-triazoles.

Experimental_Workflow cluster_step1 Protocol 1: Thiosemicarbazide Synthesis cluster_step2 Protocol 2: 1,2,4-Triazole Cyclization start1 Dissolve 3-methoxypropyl isothiocyanate in ethanol add_hydrazine Add hydrazine hydrate dropwise start1->add_hydrazine reflux1 Reflux for 2-3 hours add_hydrazine->reflux1 cool1 Cool and precipitate reflux1->cool1 filter1 Filter and dry the solid cool1->filter1 intermediate Obtain 4-(3-methoxypropyl) -3-thiosemicarbazide filter1->intermediate start2 Suspend thiosemicarbazide in 2N NaOH (aq) intermediate->start2 Use in next step reflux2 Reflux for 4-6 hours start2->reflux2 acidify Cool and acidify with 1N HCl to pH 5-6 reflux2->acidify filter2 Filter the precipitate acidify->filter2 recrystallize Recrystallize the product filter2->recrystallize final_product Obtain 4-(3-methoxypropyl) -4H-1,2,4-triazole-3-thiol recrystallize->final_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Preparation of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea, a novel compound with potential applications in medicinal chemistry. Benzothiazole and thiourea moieties are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This protocol outlines a reliable synthetic procedure, purification methods, and analytical techniques for the characterization of the title compound. The presented data and methodologies are intended to support research and development in the discovery of new therapeutic agents.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][4] Its derivatives are known to possess diverse biological activities. Similarly, thiourea derivatives have attracted significant attention due to their broad spectrum of therapeutic applications.[3] The combination of these two pharmacophores in a single molecular entity, such as 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea, presents an interesting prospect for the development of new drug candidates. The synthesis of analogous benzothiazolyl-thiourea derivatives has been reported through various methods, most commonly via the reaction of a 2-aminobenzothiazole with an appropriate isothiocyanate.[5]

Experimental Protocols

Synthesis of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea

This protocol describes the synthesis of the target compound via the reaction of 2-aminobenzothiazole with 3-methoxypropyl isothiocyanate.

Materials:

  • 2-aminobenzothiazole

  • This compound

  • Dry acetone

  • Ethanol

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL) in a round-bottom flask, add this compound (1.44 g, 11 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (1:1).[6]

    • Column Chromatography (if necessary): If further purification is required, dissolve the crude residue in a minimal amount of dichloromethane and subject it to column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Drying: Dry the purified solid product under vacuum over anhydrous sodium sulfate.

  • Characterization: Characterize the final product by determining its melting point, and by using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected and reported characterization data for benzothiazole-thiourea derivatives based on literature for analogous compounds.

ParameterExpected Data for 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thioureaReference Data for Analogous Compounds
Physical Appearance White to pale yellow solidWhite solid[7]
Melting Point (°C) To be determined175-177 (°C) for a related derivative[7]
Molecular Formula C₁₂H₁₅N₃OS₂C₁₅H₁₁N₃OS₂ for 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea[6]
Molecular Weight 281.40 g/mol 313.39 g/mol for 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea[6]
¹H NMR (CDCl₃, δ ppm) Signals for benzothiazole aromatic protons, methoxy protons (singlet), propyl chain protons (multiplets), and N-H protons (broad singlets).For a related derivative: δ 5.77 (s, 1H), 7.08 (d, 1H), 7.20–7.41 (m, 6H), 7.52 (dd, 2H), 7.69 (d, 1H), 7.72 (s, 1H), 7.93 (d, 1H), 9.42 (bs, 1H)[7]
¹³C NMR (CDCl₃, δ ppm) Signals for benzothiazole carbons, propyl chain carbons, methoxy carbon, and thiocarbonyl carbon.For a related derivative: δ 54.7, 171.5, 119.8, 121.1, 122.0, 124.5, 125.5, 128.8, 129.0, 129.1, 130.0, 132.8, 133.5, 133.9, 134.7, 138.9, 152.8, 167.0[7]
FT-IR (cm⁻¹) N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, C-N stretching, C-O-C stretching.-
Mass Spec (m/z) Expected molecular ion peak [M+H]⁺ at 282.-

Potential Biological Activities

Benzothiazole-thiourea derivatives have been reported to exhibit a range of biological activities. The following table summarizes some of these findings, which may guide the biological evaluation of 1-(benzo[d]thiazol-2-yl)-3-(3-methoxypropyl)thiourea.

ActivityTest SystemResults for Analogous CompoundsReference
Anticancer Human cancer cell lines (MCF-7, HeLa)IC₅₀ values in the range of 18-26 µM and 38-46 µM for potent derivatives.[1]
Antimicrobial Gram-positive and Gram-negative bacteria, FungiSome compounds showed a broad spectrum of activity, with higher activity against fungi than bacteria.[1]
Anti-inflammatory In-vitro assaysBenzothiazole-thiourea derivatives displayed strong anti-inflammatory activity.[8]

Visualizations

Synthetic Workflow

Synthesis_Workflow node_reagents 2-aminobenzothiazole + This compound node_reaction Reaction (Dry Acetone, Reflux) node_reagents->node_reaction 1. node_workup Work-up (Solvent Removal) node_reaction->node_workup 2. node_purification Purification (Recrystallization/ Column Chromatography) node_workup->node_purification 3. node_product 1-(benzo[d]thiazol-2-yl)-3- (3-methoxypropyl)thiourea node_purification->node_product 4. node_characterization Characterization (MP, NMR, IR, MS) node_product->node_characterization 5. General_Structure cluster_benzothiazole Benzothiazole Moiety cluster_thiourea Thiourea Linker cluster_substituent Substituent Group benzothiazole Benzothiazole Ring thiourea Thiourea Group (-NH-C(S)-NH-) benzothiazole->thiourea substituent R Group (e.g., 3-methoxypropyl) thiourea->substituent

References

Application Notes and Protocols: The Synthesis of Bromodomain Inhibitors with a Focus on Thieno-triazolo-diazepine Scaffolds and the Potential Application of Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as key therapeutic targets in oncology, inflammation, and other diseases.[1][2] Small molecule inhibitors of BET bromodomains, such as the well-characterized thieno-triazolo-diazepine (+)-JQ1, have shown significant therapeutic potential.[3]

This document provides an overview of the synthesis of a prominent class of bromodomain inhibitors. While a comprehensive search of scientific literature and patent databases did not yield specific examples of 3-Methoxypropyl isothiocyanate in the synthesis of bromodomain inhibitors, we will discuss the general synthetic strategies for potent inhibitors like (+)-JQ1. Furthermore, we will explore the potential, though currently hypothetical, application of isothiocyanate chemistry in the generation of novel heterocyclic scaffolds for bromodomain inhibition, given their utility in heterocyclic synthesis.[4]

I. Quantitative Data of Representative BET Bromodomain Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of two well-established BET bromodomain inhibitors, (+)-JQ1 and I-BET762. This data is crucial for comparing the potency of different compounds and for guiding the design of new inhibitors.

CompoundTarget BromodomainBinding Affinity (Kd/IC50)Assay TypeReference
(+)-JQ1 BRD4 (BD1)IC50 = 77 nMALPHA-screen[3]
BRD4 (BD2)IC50 = 33 nMALPHA-screen[3]
BRD2 (BD1)Kd = 90 nMITC[3]
BRD2 (BD2)Kd = 50 nMITC[3]
I-BET762 (GSK525762) BRD2/3/4IC50 = 35 nMBROMOscan[1]
BRD2pIC50 = 7.5AlphaScreen[5]
BRD3pIC50 = 7.4AlphaScreen[5]
BRD4pIC50 = 7.1AlphaScreen[5]

II. Experimental Protocols

A. Synthesis of a Thieno-triazolo-diazepine Bromodomain Inhibitor ((±)-JQ1)

The following protocol is a general method for the synthesis of the racemic form of the potent BET bromodomain inhibitor JQ1, which features a thieno-triazolo-diazepine core.[6][7]

Experimental Workflow for the Synthesis of (±)-JQ1

G cluster_0 Step 1: Thionation cluster_1 Step 2: Amidrazone Formation cluster_2 Step 3: Triazole Ring Formation A Benzodiazepine Precursor C Thioamide Intermediate A->C THF, reflux B Lawesson's Reagent B->C E Amidrazone Intermediate C->E Ethanol, 0°C to rt D Hydrazine Hydrate D->E G (±)-JQ1 E->G Pyridine, rt F Acetyl Chloride F->G

A schematic workflow for the three-step synthesis of (±)-JQ1.

Materials:

  • 7-chloro-5-(4-methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Benzodiazepine precursor)

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Acetyl chloride

  • Pyridine

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Thionation of the Benzodiazepine Precursor

    • Dissolve the benzodiazepine precursor (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a condenser.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the thioamide intermediate.

  • Step 2: Formation of the Amidrazone

    • Dissolve the thioamide intermediate (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrazine hydrate (10 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure. The resulting amidrazone intermediate is often used in the next step without further purification.

  • Step 3: Triazole Ring Formation to Yield (±)-JQ1

    • Dissolve the crude amidrazone intermediate (1 equivalent) in pyridine.

    • Add acetyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (±)-JQ1.

B. Hypothetical Synthesis of a Thiourea-based Heterocycle using this compound

While not documented for bromodomain inhibitors, isothiocyanates are valuable reagents for synthesizing heterocyclic compounds.[4] The isothiocyanate group is an electrophile that readily reacts with nucleophiles like primary amines to form thioureas. These thioureas can then be cyclized to form various heterocycles. Below is a hypothetical protocol for the synthesis of a thiourea derivative, which could serve as a precursor to more complex heterocyclic systems.

Reaction Scheme:

Primary Amine + this compound → N,N'-disubstituted Thiourea

Materials:

  • A primary amine containing a suitable scaffold

  • This compound

  • A suitable aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the primary amine (1 equivalent) in the chosen aprotic solvent in a round-bottom flask.

  • If the amine is in the form of a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add this compound (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting thiourea can often be purified by recrystallization or column chromatography.

This thiourea intermediate could then be subjected to various cyclization reactions (e.g., with α-haloketones to form thiazoles) to generate novel heterocyclic scaffolds for evaluation as bromodomain inhibitors.

III. Signaling Pathways and Logical Relationships

A. BET Bromodomain Signaling Pathway in Transcriptional Regulation

BET proteins, particularly BRD4, play a critical role in transcriptional activation. They bind to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex.[8][9] P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and expression of target genes, including oncogenes like c-MYC.[10] BET inhibitors like JQ1 competitively bind to the acetyl-lysine binding pocket of bromodomains, displacing them from chromatin and thereby inhibiting transcription of these target genes.[3]

G Histone_Acetylation Histone Acetylation BRD4 BRD4 Histone_Acetylation->BRD4 recruits PTEFb P-TEFb Complex BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation leads to Gene_Expression Target Gene Expression (e.g., c-MYC) Transcription_Elongation->Gene_Expression BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BRD4 inhibits binding

The role of BRD4 in transcriptional activation and its inhibition.
B. Logical Flow of a Hypothetical Synthesis Using an Isothiocyanate

The following diagram illustrates the general logic for how an isothiocyanate, such as this compound, could be used as a building block for novel heterocyclic compounds that could be screened for bromodomain inhibitory activity.

G Start Starting Materials: - Primary Amine Scaffold - this compound Step1 Thiourea Formation (Nucleophilic Addition) Start->Step1 Intermediate N,N'-disubstituted Thiourea Intermediate Step1->Intermediate Step2 Cyclization Reaction (e.g., with α-haloketone) Intermediate->Step2 Product Novel Heterocyclic Scaffold Step2->Product Screening Screening for Bromodomain Inhibition Product->Screening

A potential synthetic route using an isothiocyanate for novel inhibitors.

IV. Conclusion

While the direct application of this compound in the synthesis of bromodomain inhibitors is not currently documented in publicly available literature, the established synthetic routes for potent inhibitors like (+)-JQ1 provide a clear roadmap for the development of new chemical entities targeting BET bromodomains. The versatile reactivity of isothiocyanates presents an opportunity for the creation of novel heterocyclic scaffolds. Researchers are encouraged to explore the incorporation of such reactive groups to generate diverse chemical libraries for screening against bromodomains, potentially leading to the discovery of new classes of inhibitors with unique properties. The protocols and data presented herein serve as a valuable resource for initiating and advancing research in this dynamic field of drug discovery.

References

Application Notes and Protocols: 3-Methoxypropyl Isothiocyanate as a Potential Reagent for Covalent Ras Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a projection based on established principles of covalent inhibition and the known reactivity of isothiocyanates. As of the latest literature review, 3-methoxypropyl isothiocyanate has not been specifically reported as a covalent inhibitor of Ras proteins. Therefore, these guidelines are intended to serve as a foundational framework for researchers interested in exploring the potential of this and similar electrophilic compounds in the development of novel Ras inhibitors.

Introduction

The Ras family of small GTPases are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Mutations in Ras are among the most common drivers of human cancers, making these proteins highly sought-after therapeutic targets. For decades, Ras was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of covalent inhibitors, which form a permanent bond with the target protein, has revolutionized the field, leading to the first approved drugs targeting the KRAS G12C mutant.[1][2][3]

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. This group is electrophilic and can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a stable covalent bond.[4] This inherent reactivity makes isothiocyanates intriguing candidates for the development of novel covalent inhibitors. This compound, with its specific physicochemical properties, presents a potential starting point for designing new covalent modulators of Ras.

This document outlines a hypothetical framework and detailed experimental protocols for the evaluation of this compound as a covalent Ras inhibitor.

Proposed Mechanism of Action

The proposed mechanism of action for a this compound-based Ras inhibitor would involve the nucleophilic attack of an amino acid residue on the central carbon atom of the isothiocyanate group. In the context of Ras, a key target would be a cysteine residue, such as the mutant Cys12 in KRAS G12C, or potentially other accessible nucleophilic residues like lysines or histidines in other Ras isoforms or mutants.[3] This covalent modification would lead to the irreversible inactivation of the Ras protein, trapping it in an inactive state and blocking downstream signaling.

Mechanism_of_Action Ras Ras Protein (with nucleophilic residue, e.g., Cys12) Complex Non-covalent Binding Complex Ras->Complex Reversible binding ITC 3-Methoxypropyl Isothiocyanate ITC->Complex Adduct Covalent Ras-ITC Adduct (Inactive) Complex->Adduct Irreversible covalent bond formation Adduct->Block Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Synthesis_Workflow Start 3-Methoxypropylamine Step1 React with CS2 and TEA in DCM Start->Step1 Intermediate Dithiocarbamate Salt (in situ) Step1->Intermediate Step2 Add TsCl Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Workup and Purification (Column Chromatography) Crude->Step3 Final Pure this compound Step3->Final Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange Ras_GTP->Ras_GDP GTP Hydrolysis (GAP-mediated) RAF RAF Ras_GTP->RAF Activates Inhibitor Covalent Inhibitor (e.g., 3-Methoxypropyl ITC) Inhibitor->Ras_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

References

Application Notes and Protocols: Reaction of 3-Methoxypropyl isothiocyanate with 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea, a molecule of interest in medicinal chemistry. The synthesis involves a nucleophilic addition reaction between 3-methoxypropyl isothiocyanate and 2-aminobenzothiazole. Benzothiazole-thiourea derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including promising anticancer and antimicrobial properties.[1][2][3] This document outlines a representative synthetic protocol, methods for characterization, and a summary of the potential biological significance of this class of compounds, supported by data from analogous structures.

Introduction

The synthesis of thiourea derivatives is a cornerstone in medicinal chemistry due to their diverse pharmacological activities.[4][5] The reaction of an isothiocyanate with a primary or secondary amine is a highly efficient and common method for preparing N,N'-disubstituted thioureas.[6] The benzothiazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][7][8] The combination of the thiourea linkage and the benzothiazole nucleus in N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea suggests its potential as a bioactive agent. This document serves as a guide for the synthesis, characterization, and further investigation of this compound.

Reaction Pathway

The synthesis of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzothiazole attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This is followed by a proton transfer to yield the final thiourea product.

ReactionPathway cluster_reactants Reactants reactant1 This compound intermediate Zwitterionic Intermediate reactant1->intermediate Nucleophilic Attack reactant2 2-Aminobenzothiazole reactant2->intermediate product N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea intermediate->product Proton Transfer

Caption: Reaction mechanism for the synthesis of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea.

Experimental Protocols

The following is a representative protocol for the synthesis of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea, based on general procedures for the synthesis of N,N'-disubstituted thioureas.[5][9]

Materials:

  • 2-Aminobenzothiazole

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Absolute Ethanol

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent) in anhydrous THF or absolute ethanol (approximately 10 mL per mmol of amine).

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature while stirring.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive substrates, the reaction mixture can be heated to reflux.

  • Upon completion of the reaction (as indicated by TLC, typically within a few hours), the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.

Characterization:

The structure of the synthesized N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and C-O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point: To assess the purity of the final product.

Data Presentation

CompoundBiological ActivityCell Line/OrganismIC₅₀ / MICReference
1-(6-Ethoxy-1,3-benzothiazol-2-yl)thioureaAnticancerHT-29 (Colon)Induces 79.45% apoptosis[2]
1-(6-Methyl-1,3-benzothiazol-2-yl)thioureaAnticancer-65% yield[2]
N¹-(Benzothiazol-2-yl)-N³-morpholinoureaAnticancerMCF-7 (Breast)High activity[1][3]
N¹-(Benzothiazol-2-yl)-N³-morpholinoureaAntimicrobialM. tuberculosisGood activity[1][3]
Benzothiazole-thiourea derivativesAntimicrobialS. aureus, E. coli-[4]

Experimental Workflow

The overall process from synthesis to biological evaluation follows a logical progression.

ExperimentalWorkflow synthesis Synthesis of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, MP) purification->characterization biological_screening Biological Activity Screening characterization->biological_screening anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) biological_screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) biological_screening->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies anticancer->data_analysis antimicrobial->data_analysis

Caption: A typical workflow for the synthesis and biological evaluation of the target compound.

Potential Applications and Further Research

Given the well-documented biological activities of benzothiazole-thiourea derivatives, N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea represents a promising candidate for further investigation in drug discovery.

  • Anticancer Drug Development: Many thiourea derivatives bearing a benzothiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.[2][7][10] Further studies could involve screening the title compound against a panel of human cancer cell lines to determine its IC₅₀ values and explore its mechanism of action, such as the induction of apoptosis.[2]

  • Antimicrobial Agent Discovery: This class of compounds has also shown potent activity against a range of microbial pathogens, including bacteria and fungi.[1][8][11] The synthesized compound should be evaluated for its minimum inhibitory concentration (MIC) against clinically relevant bacterial and fungal strains.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs by modifying the substituents on both the benzothiazole ring and the N-alkyl chain can provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective drug candidates.

Conclusion

The reaction of this compound with 2-aminobenzothiazole provides a straightforward route to a novel benzothiazole-thiourea derivative with high potential for biological activity. The protocols and information presented in this document are intended to facilitate the synthesis, characterization, and further investigation of N-(3-methoxypropyl)-N'-(benzothiazol-2-yl)thiourea and its analogs for applications in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Use of 3-Methoxypropyl Isothiocyanate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-methoxypropyl isothiocyanate as a versatile building block in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. The inherent reactivity of the isothiocyanate group allows for its application in the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science.

Introduction to Reactivity

This compound is an aliphatic isothiocyanate that serves as a key reagent for the synthesis of numerous heterocyclic systems. The primary mode of reactivity involves the nucleophilic addition of an amine, hydrazine, or other suitable nucleophile to the electrophilic carbon atom of the isothiocyanate group. This initial reaction typically affords a substituted thiourea or thiosemicarbazide intermediate. These intermediates are then susceptible to intramolecular cyclization, often promoted by heat or acid/base catalysis, to yield a variety of heterocyclic rings. The nature of the final heterocyclic product is determined by the choice of the nucleophilic reaction partner and the subsequent cyclization conditions.

General Reaction Pathway

The fundamental reaction pathway involves the formation of a thiourea or thiosemicarbazide intermediate, which then undergoes cyclization.

G reagent 3-Methoxypropyl Isothiocyanate intermediate Thiourea/Thiosemicarbazide Intermediate reagent->intermediate + nucleophile Nucleophile (e.g., Amine, Hydrazine) nucleophile->intermediate + cyclization Cyclization (Heat, Acid/Base) intermediate->cyclization heterocycle Heterocyclic Product cyclization->heterocycle

Caption: General reaction pathway for heterocyclic synthesis using this compound.

Synthesis of N-(3-Methoxypropyl)-Substituted Thioureas

The initial step in many heterocyclic syntheses involving this compound is the formation of a corresponding thiourea derivative. These thioureas can be valuable intermediates for further cyclization reactions or can be evaluated for their own biological activities.[1][2]

Experimental Protocol
  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane, ethanol, or acetonitrile, add this compound (1.05 eq.).[3]

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to afford the desired N-(3-methoxypropyl)-substituted thiourea.[3]

Reactant (Amine)SolventReaction Time (h)Typical Yield (%)
AnilineDichloromethane290-98
BenzylamineEthanol192-99
PiperidineDichloromethane1>95

Protocol 1: Synthesis of 1,3-Thiazole Derivatives

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring.[4] A variation of this can be employed using a thiourea derived from this compound.

G thiourea N-(3-Methoxypropyl)thiourea cyclization Condensation/ Cyclization thiourea->cyclization + haloketone α-Haloketone haloketone->cyclization + thiazole 2-Amino-1,3-thiazole Derivative cyclization->thiazole

Caption: Synthesis of 1,3-thiazole derivatives.

Experimental Protocol
  • Synthesize N-(3-methoxypropyl)thiourea by reacting this compound with ammonia.

  • Dissolve the N-(3-methoxypropyl)thiourea (1.0 eq.) and an appropriate α-haloketone (e.g., 2-chloroacetophenone) (1.0 eq.) in a suitable solvent like ethanol.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product hydrohalide salt.

  • Filter the precipitate and wash with cold ethanol.

  • The product can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent if the free base is desired.

  • Purify the product by recrystallization or column chromatography.

α-HaloketoneSolventReaction Time (h)Typical Yield (%)
2-ChloroacetophenoneEthanol675-85
2-Bromo-1-(4-fluorophenyl)ethanoneEthanol578-88
3-Bromopentan-2,4-dioneAcetone470-80

Protocol 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from this compound by first forming a thiosemicarbazide intermediate with hydrazine, followed by cyclization.[5][6]

G isothiocyanate 3-Methoxypropyl Isothiocyanate step1 Addition isothiocyanate->step1 + hydrazide Acid Hydrazide hydrazide->step1 + thiosemicarbazide Thiosemicarbazide Intermediate step2 Cyclization (Base) thiosemicarbazide->step2 triazole 1,2,4-Triazole-3-thiol Derivative step1->thiosemicarbazide step2->triazole

Caption: Synthesis of 1,2,4-triazole derivatives.

Experimental Protocol
  • Step A: Synthesis of the Thiosemicarbazide Intermediate

    • Dissolve an acid hydrazide (1.0 eq.) in ethanol.

    • Add this compound (1.0 eq.) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture, and the resulting thiosemicarbazide precipitate can be collected by filtration.

  • Step B: Cyclization to the 1,2,4-Triazole

    • Suspend the thiosemicarbazide from Step A (1.0 eq.) in an aqueous solution of a base, such as sodium hydroxide (2M).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the triazole-thiol product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Acid HydrazideCyclization Time (h)Typical Overall Yield (%)
Benzhydrazide565-80
Isonicotinohydrazide660-75
4-Chlorobenzohydrazide570-85

Protocol 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Similar to the synthesis of triazoles, 1,3,4-thiadiazoles are also accessible from a thiosemicarbazide intermediate, but the cyclization is typically acid-catalyzed.[7]

G isothiocyanate 3-Methoxypropyl Isothiocyanate step1 Addition isothiocyanate->step1 + hydrazide Acid Hydrazide hydrazide->step1 + thiosemicarbazide Thiosemicarbazide Intermediate step2 Cyclization (Acid) thiosemicarbazide->step2 thiadiazole 1,3,4-Thiadiazole Derivative step1->thiosemicarbazide step2->thiadiazole

Caption: Synthesis of 1,3,4-thiadiazole derivatives.

Experimental Protocol
  • Step A: Synthesis of the Thiosemicarbazide Intermediate

    • Follow the same procedure as in Step A for the synthesis of 1,2,4-triazoles.

  • Step B: Cyclization to the 1,3,4-Thiadiazole

    • To the thiosemicarbazide from Step A (1.0 eq.), add concentrated sulfuric acid carefully with cooling in an ice bath.

    • Stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the pure 1,3,4-thiadiazole derivative.

Acid HydrazideCyclization Time (h)Typical Overall Yield (%)
Benzhydrazide350-70
4-Methoxybenzohydrazide355-75
2-Chlorobenzohydrazide445-65

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates. Reaction conditions such as temperature, reaction time, and solvent may need to be adjusted to achieve optimal results. It is recommended to perform small-scale test reactions before scaling up. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Applications of 3-Methoxypropyl Isothiocyanate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methoxypropyl isothiocyanate (3-MTP-ITC) is a member of the isothiocyanate (ITC) class of organic compounds characterized by the functional group -N=C=S. Isothiocyanates are the subject of extensive research in drug discovery due to their diverse biological activities, primarily in the areas of cancer chemoprevention and anti-inflammatory effects. While specific research on 3-MTP-ITC is limited, its potential applications can be inferred from the well-documented activities of structurally similar compounds and the broader ITC class.

Isothiocyanates are known to exert their effects through multiple mechanisms of action. These include the induction of apoptosis (programmed cell death), arresting the cell cycle, and modulating key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.

Potential Therapeutic Areas:
  • Oncology: Isothiocyanates have demonstrated potent anti-cancer properties. They can inhibit the growth of various cancer cell lines and suppress tumor formation. The proposed mechanisms include the induction of phase II detoxification enzymes, which help in neutralizing carcinogens, and the direct induction of apoptosis in cancer cells.

  • Inflammation: Several isothiocyanates exhibit significant anti-inflammatory activity.[1] This is often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. A structurally similar compound, 3-methoxyphenyl isothiocyanate, has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1][2]

  • Neurodegenerative Diseases: Some isothiocyanates are being investigated for their potential role in neuroprotection. For instance, 3-methoxyphenyl isothiocyanate has shown inhibitory activity against butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1][2]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, this table includes data for structurally related isothiocyanates to provide a comparative context for potential biological activity.

CompoundTarget/AssayActivity/MetricConcentrationReference
3-Methoxyphenyl isothiocyanateButyrylcholinesterase (BChE)49.2% inhibition1.14 mM[1][2]
3-Methoxyphenyl isothiocyanateCyclooxygenase-2 (COX-2)~99% inhibition50 µM[1][2]
3-(Methylsulfanyl)propyl ITCCyclooxygenase-2 (COX-2)48% inhibition50 µM[2]
Phenyl isothiocyanateCyclooxygenase-2 (COX-2)~99% inhibition50 µM[1][2]
2-Methoxyphenyl isothiocyanateAcetylcholinesterase (AChE)IC50 = 0.57 mM-[1][2]

Key Signaling Pathways and Experimental Workflows

Nrf2 Activation Pathway

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and phase II detoxification enzymes. A related compound, 3-morpholinopropyl isothiocyanate, is a strong inducer of Nrf2-mediated enzymes.[3]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_MTP_ITC 3-Methoxypropyl ITC Keap1_Nrf2 Keap1-Nrf2 Complex 3_MTP_ITC->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome constitutive degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1 Keap1 (modified) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Phase II Detoxification Enzymes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes upregulates transcription NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_cyto NF-κB p_IkBa->NFkB_cyto releases Proteasome Proteasomal Degradation p_IkBa->Proteasome degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation 3_MTP_ITC 3-Methoxypropyl ITC 3_MTP_ITC->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes activates transcription MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_cells Treat cells with 3-MTP-ITC (various concentrations) Incubate_24h->Treat_cells Incubate_treatment Incubate for 24/48/72h Treat_cells->Incubate_treatment Add_MTT Add MTT solution Incubate_treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Remove medium and add DMSO Incubate_MTT->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance Analyze Calculate cell viability (IC50) Read_absorbance->Analyze End End Analyze->End Apoptosis_Assay_Workflow Start Seed cells in 6-well plate Treat_cells Treat cells with 3-MTP-ITC Start->Treat_cells Harvest_cells Harvest and wash cells Treat_cells->Harvest_cells Resuspend Resuspend in Binding Buffer Harvest_cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze Quantify Quantify apoptotic cell populations Analyze->Quantify End End Quantify->End

References

Biological activity of thiourea derivatives from 3-Methoxypropyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Biological Activity of Thiourea Derivatives

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of thiourea derivatives synthesized directly from 3-methoxypropyl isothiocyanate. The following application notes and protocols are based on the broader class of thiourea derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals. The methodologies and findings presented are derived from studies on analogous thiourea compounds.

Thiourea derivatives are a versatile class of organic compounds exhibiting a wide range of biological activities, making them promising candidates for drug discovery and development.[1] Their therapeutic potential spans across various fields, including oncology, microbiology, and more.[1][2] This document provides an overview of the significant biological activities of thiourea derivatives, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Anticancer Activity

Thiourea derivatives have demonstrated considerable potential as anticancer agents, with various studies reporting their cytotoxic effects against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5]

Quantitative Data: In Vitro Cytotoxicity of Thiourea Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiourea derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N1,N3-disubstituted-thiosemicarbazoneHCT116 (Colon Cancer)1.11Doxorubicin8.29
HepG2 (Liver Cancer)1.74Doxorubicin7.46
MCF-7 (Breast Cancer)7.0Doxorubicin4.56
3,5-bis(trifluoromethyl)phenyl containing thioureaNCI-H460 (Lung Cancer)1.86Sorafenib-
Colo-205 (Colon Cancer)9.92Sorafenib-
HCT116 (Colon Cancer)6.42Sorafenib-
MDA-MB-231 (Breast Cancer)8.21Sorafenib-
MCF-7 (Breast Cancer)9.19Sorafenib-
HEpG2 (Liver Cancer)6.21Sorafenib-
PLC/PRF/5 (Liver Cancer)7.82Sorafenib-

Data compiled from multiple sources.[3][4]

Antimicrobial Activity

Thiourea derivatives have also been identified as potent antimicrobial agents, effective against a variety of pathogenic bacteria, including drug-resistant strains.[2][6] Their mechanism of action can involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives

The table below presents the MIC values of selected thiourea derivatives against different bacterial strains.

Compound TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiourea Derivative (TD4)Staphylococcus aureus (ATCC 29213)2Oxacillin>256
S. aureus (MRSA, USA 300)2Ceftazidime>256
S. aureus (MRSA, ATCC 43300)8--
Vancomycin-intermediate S. aureus (Mu50)4--
Methicillin-resistant S. epidermidis (MRSE)8--
Enterococcus faecalis (ATCC 29212)4--
3-amino-1H-1,2,4-triazole scaffold thioureasS. aureus4 - 32--
S. epidermidis4 - 32--
Methicillin-resistant S. aureus (MRSA)4 - 64--

Data compiled from multiple sources.[2][7]

Experimental Protocols

General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol outlines a general method for the synthesis of thiourea derivatives from an isothiocyanate and an amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isothiocyanate Isothiocyanate (e.g., 3-Methoxypropyl isothiocyanate) ReactionVessel Reaction in a suitable solvent (e.g., Dichloromethane, Ethanol) at room temperature or reflux Isothiocyanate->ReactionVessel Amine Primary or Secondary Amine Amine->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Purification Purification by recrystallization or column chromatography Evaporation->Purification Thiourea N,N'-Disubstituted Thiourea Derivative Purification->Thiourea G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition CellSeeding Seed cancer cells in a 96-well plate and incubate for 24 hours CompoundAddition Add serial dilutions of thiourea derivatives to the wells CellSeeding->CompoundAddition Incubation Incubate for 48-72 hours CompoundAddition->Incubation MTTAddition Add MTT solution to each well and incubate for 4 hours Incubation->MTTAddition FormazanSolubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTTAddition->FormazanSolubilization AbsorbanceReading Measure absorbance at 570 nm using a microplate reader FormazanSolubilization->AbsorbanceReading G cluster_prep Preparation cluster_incubation Incubation cluster_reading Result Interpretation CompoundDilution Prepare two-fold serial dilutions of thiourea derivatives in broth Inoculation Inoculate the diluted compounds with the bacterial suspension CompoundDilution->Inoculation BacterialSuspension Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) BacterialSuspension->Inoculation IncubationPeriod Incubate at 37°C for 18-24 hours Inoculation->IncubationPeriod VisualInspection Visually inspect for bacterial growth (turbidity) IncubationPeriod->VisualInspection MICDetermination Determine the MIC as the lowest concentration with no visible growth VisualInspection->MICDetermination G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiourea Thiourea Derivative Thiourea->EGFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Methoxypropyl Isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when reacting this compound with nucleophiles?

A1: The isothiocyanate group is a potent electrophile, making it susceptible to attack by various nucleophiles. The most common side products arise from reactions with amines, alcohols, thiols, and water.

  • With Amines: The most common reaction is with primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas . This is often the desired reaction pathway.

  • With Alcohols: In the presence of alcohol solvents or reagents, this compound can react, typically under basic conditions or at elevated temperatures, to form O-alkyl thiocarbamates .

  • With Thiols: Thiols are highly reactive nucleophiles that readily attack the isothiocyanate to form dithiocarbamates . This reaction is particularly relevant when working with cysteine-containing peptides or proteins.

  • With Water: Hydrolysis of the isothiocyanate group can occur, especially in the presence of moisture or under acidic conditions, leading to the formation of the corresponding primary amine, 3-methoxypropylamine .[1]

Q2: My reaction to form a thiourea is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A2: Several factors can contribute to a low yield or incomplete reaction when synthesizing a thiourea from this compound.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will be less reactive.

  • Degradation of Isothiocyanate: Isothiocyanates can degrade upon prolonged storage, especially if exposed to moisture.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

For troubleshooting, refer to the detailed guide and workflow diagrams below.

Q3: I am observing an unexpected spot on my TLC analysis. What could it be?

A3: An unexpected spot on your TLC plate could be one of several possibilities:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see spots corresponding to both the amine and this compound.

  • Hydrolysis Product: The presence of moisture can lead to the formation of 3-methoxypropylamine.

  • Symmetrical Thiourea: If the synthesis of the isothiocyanate was incomplete, the starting amine (3-methoxypropylamine) could react with the isothiocyanate to form a symmetrical thiourea.

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), a thiocarbamate byproduct may have formed.

Careful analysis of your reaction conditions and comparison with standards on TLC can help identify the unknown spot.

Troubleshooting Guides

Low Yield in Thiourea Synthesis

If you are experiencing low yields in your thiourea synthesis, consider the following troubleshooting steps:

Potential Cause Recommended Solution Expected Outcome
Low Amine Nucleophilicity For amines with electron-withdrawing groups, consider adding a non-nucleophilic base (e.g., triethylamine) to increase nucleophilicity. For sterically hindered amines, increasing the reaction temperature or using microwave irradiation may be necessary.Increased reaction rate and conversion to the desired thiourea.
Degradation of this compound Use a fresh bottle of the isothiocyanate or purify it before use. Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon).Minimized side reactions from degradation products and improved yield of the target thiourea.
Inappropriate Solvent The reaction is typically performed in aprotic solvents like THF, DCM, or acetonitrile. If the starting materials have low solubility, consider a more polar aprotic solvent like DMF.Improved solubility of reactants leading to a more efficient reaction.
Suboptimal Temperature While many reactions proceed at room temperature, gentle heating (40-60 °C) can often drive the reaction to completion, especially with less reactive amines. Monitor the reaction for potential decomposition at higher temperatures.Faster reaction times and higher conversion rates.

Experimental Protocols

Below are general protocols for the reaction of this compound with common nucleophiles. These should be optimized for your specific substrate.

Protocol 1: Synthesis of N-(3-Methoxypropyl)-N'-aryl/alkyl Thiourea

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactant Type Expected Product Typical Yield
Primary Aliphatic AmineN-alkyl-N'-(3-methoxypropyl)thiourea>90%
Primary Aromatic AmineN-aryl-N'-(3-methoxypropyl)thiourea85-95%
Secondary AmineN,N-dialkyl-N'-(3-methoxypropyl)thiourea>90%
Protocol 2: Formation of O-Ethyl-N-(3-methoxypropyl)thiocarbamate

This protocol outlines the reaction with an alcohol, which generally requires more forcing conditions than with an amine.

Materials:

  • This compound

  • Anhydrous ethanol

  • Base catalyst (e.g., sodium ethoxide or triethylamine)

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of anhydrous ethanol.

  • Add a catalytic amount of a base (e.g., 0.1 equivalents of sodium ethoxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the base with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Reactant Expected Product Typical Yield
EthanolO-Ethyl-N-(3-methoxypropyl)thiocarbamate60-80%

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reactions and troubleshooting steps, the following diagrams have been generated.

Reaction_Pathways cluster_products Reaction Products ITC 3-Methoxypropyl Isothiocyanate Thiourea Thiourea ITC->Thiourea + R₂NH Thiocarbamate O-Alkyl Thiocarbamate ITC->Thiocarbamate + R'OH, base Dithiocarbamate Dithiocarbamate ITC->Dithiocarbamate + R'SH Amine 3-Methoxypropylamine (Hydrolysis) ITC->Amine + H₂O, H⁺

Caption: Primary reaction pathways of this compound with common nucleophiles.

Troubleshooting_Workflow Start Low Thiourea Yield CheckAmine Is the amine sterically hindered or electron-poor? Start->CheckAmine CheckITC Is the isothiocyanate fresh? CheckAmine->CheckITC No IncreaseTemp Increase temperature or add a non-nucleophilic base CheckAmine->IncreaseTemp Yes CheckConditions Are the reaction conditions (solvent, temp.) optimal? CheckITC->CheckConditions Yes PurifyITC Purify or use fresh isothiocyanate CheckITC->PurifyITC No OptimizeSolvent Optimize solvent and/or increase temperature CheckConditions->OptimizeSolvent No Success Improved Yield CheckConditions->Success Yes IncreaseTemp->Success PurifyITC->Success OptimizeSolvent->Success

Caption: A logical workflow for troubleshooting low yields in thiourea synthesis.

References

Technical Support Center: Purification of 3-Methoxypropyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-methoxypropyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The synthesis of isothiocyanates like this compound typically starts from the corresponding primary amine, 3-methoxypropylamine. Two primary methods are widely used:

  • Thiophosgene Method: This is a direct, often high-yielding method involving the reaction of the primary amine with the highly reactive and toxic reagent, thiophosgene (CSCl₂). The reaction proceeds through a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate.[1]

  • Dithiocarbamate Decomposition Method: This two-step, "one-pot" approach is generally preferred as it avoids the use of highly toxic thiophosgene.[1] It involves the initial reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to facilitate the elimination of hydrogen sulfide and form the isothiocyanate.[1][2]

Q2: What are the potential impurities I might encounter in my this compound reaction mixture?

Several impurities can arise during the synthesis of this compound:

  • Unreacted 3-methoxypropylamine: An incomplete reaction can leave residual starting amine.

  • Dithiocarbamate Salt Intermediate: If the desulfurization step is incomplete in the dithiocarbamate decomposition method, the intermediate salt may remain.

  • Thiourea Derivatives: If there are other amines present in the reaction mixture, or if the isothiocyanate reacts with the starting amine, thiourea derivatives can form.[3]

  • Urea Derivatives: In some synthetic routes for isothiocyanates, ureas can be formed as side products.[3]

  • By-products from Desulfurizing Agent: The choice of desulfurizing agent in the dithiocarbamate method can lead to various by-products.

Q3: How can I monitor the progress of my reaction and the purity of my product?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting amine and the formation of the isothiocyanate product.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, can be used for more quantitative analysis of both the reaction progress and the final product's purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the product and any volatile impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Potential Cause Suggested Solution
Low product yield with significant starting material remaining.Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using TLC or LC-MS.[3]
Low product yield with multiple unidentified spots on TLC.Competing side reactions.Ensure the use of a dry, aprotic solvent. The isothiocyanate group is highly reactive and can react with solvent or impurities.[3]
Product degradation.Hydrolysis of the isothiocyanate.This compound may be sensitive to moisture, which can lead to hydrolysis back to the amine.[3] Always use anhydrous solvents and handle reagents in an inert atmosphere (e.g., nitrogen or argon) if possible.
Sub-optimal pH for the reaction.The reaction of isothiocyanates with primary amines is most efficient under neutral to slightly basic conditions.[3] If using an amine salt, consider adding a non-nucleophilic base for neutralization.[3]
Problem 2: Difficulty in Purifying the Product
Symptom Potential Cause Suggested Solution
Co-elution of impurities during column chromatography.Similar polarity of the product and impurities.Optimize the mobile phase by trying different solvent combinations to alter selectivity. For normal-phase chromatography, consider switching to a different stationary phase like alumina or a cyano-bonded phase.[5]
Broad or tailing peaks in chromatography.Overloading the column or secondary interactions with the stationary phase.Reduce the amount of crude material loaded onto the column. For normal-phase chromatography on silica, adding a small amount of a modifier to the eluent can help.[5]
Product precipitation in the HPLC system.Low solubility of the compound in the mobile phase.Increase the column temperature (e.g., to 60°C) to improve solubility. Increase the proportion of the organic solvent in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.[5]
Product is an oil and cannot be recrystallized.The product may have a low melting point or be an amorphous solid.Consider purification by vacuum distillation or preparative chromatography.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiocyanate.

Protocol 2: Purification by Vacuum Distillation

For high-purity isothiocyanates, a combination of washing and vacuum distillation can be effective.[6]

  • Washing: Wash the second reaction mixture and concentrate it to obtain an acid-washed crude product.[6]

  • Distillation: Subject the acid-washed crude product to vacuum distillation to obtain a distilled crude product containing the isothiocyanate.[6]

  • Rectification: The distilled crude product can then be subjected to rectification under vacuum to obtain the high-purity isothiocyanate product.[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Reaction_Mixture Crude Reaction Mixture Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography Vacuum_Distillation Vacuum Distillation Reaction_Mixture->Vacuum_Distillation Recrystallization Recrystallization (if solid) Reaction_Mixture->Recrystallization TLC TLC Column_Chromatography->TLC HPLC HPLC Column_Chromatography->HPLC GC_MS GC-MS Column_Chromatography->GC_MS Vacuum_Distillation->GC_MS Recrystallization->HPLC Pure_Product Pure 3-Methoxypropyl Isothiocyanate TLC->Pure_Product HPLC->Pure_Product GC_MS->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue Encountered Low_Yield Low Yield Start->Low_Yield Co_elution Co-elution of Impurities Start->Co_elution Peak_Shape Broad/Tailing Peaks Start->Peak_Shape Check_Reaction Check Reaction Conditions (Time, Temp, Reagents) Low_Yield->Check_Reaction Optimize_Mobile_Phase Optimize Mobile Phase Co_elution->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase Co_elution->Change_Stationary_Phase Reduce_Load Reduce Sample Load Peak_Shape->Reduce_Load Add_Modifier Add Eluent Modifier Peak_Shape->Add_Modifier

References

Technical Support Center: Reactions with 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypropyl isothiocyanate. The information is designed to help overcome common challenges, particularly low reaction yields, and to provide clear, actionable advice for experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction of this compound with a primary/secondary amine is resulting in a very low yield. What are the common causes?

Low yields in thiourea formation reactions with this compound can stem from several factors. Here are the most common issues and how to address them:

  • Poor Amine Nucleophilicity: The reactivity of the amine is critical. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and react more slowly than aliphatic amines. This can lead to incomplete reactions.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are key parameters. While many isothiocyanate-amine reactions proceed at room temperature, less reactive amines may require heating to achieve a reasonable reaction rate and completion.

  • Hydrolysis of Isothiocyanate: this compound can be sensitive to moisture. The presence of water in the solvent or on the glassware can lead to hydrolysis of the isothiocyanate back to the corresponding amine, reducing the amount of reactant available to form the desired thiourea product.

  • Impure Reagents: The purity of both the this compound and the amine substrate is essential. Impurities can introduce side reactions that consume starting materials and complicate purification.

  • Issues During Workup and Purification: The desired product may be lost during the extraction or purification steps. For example, some thiourea derivatives can be oils that are difficult to crystallize or may adhere to silica gel during column chromatography.

Q2: How can I improve the yield of my thiourea synthesis?

Based on the potential causes listed above, here is a logical approach to improving your reaction yield:

  • Optimize Reaction Conditions: If you are using a weakly nucleophilic amine (e.g., an aromatic amine), an increase in temperature is often necessary. For example, reactions with 2-aminobenzothiazole have been performed at 100°C.[1][2] Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ensure Anhydrous Conditions: Use anhydrous solvents (like DMF) and ensure all glassware is thoroughly dried before use. Handling the reagents under an inert atmosphere (e.g., nitrogen or argon) can also help prevent hydrolysis.

  • Use a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA), is common in these reactions. The base can help to deprotonate the amine, increasing its nucleophilicity, and can also neutralize any acidic impurities.

  • Verify Reagent Purity: Ensure your this compound and amine are of high purity. If necessary, purify the starting materials before the reaction.

  • Refine Workup and Purification: If your product is an oil, column chromatography is often the most effective purification method. If the product is a solid but the yield is low after recrystallization, consider optimizing the recrystallization solvent or using a different purification technique.

Q3: What are typical reaction conditions for the reaction of this compound with an amine?

The optimal conditions will vary depending on the specific amine being used. However, the literature provides some examples that can be used as a starting point.

Amine SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
2-AminobenzothiazoleDMFTriethylamine1001510
Amine (unspecified)UnspecifiedTriethylamine804Not Reported
2-bromo-2'-nitro-acetophenoneMethanolSodium MethoxideAmbientOvernight90

Q4: I am seeing an unexpected side product in my reaction. What could it be?

The most likely side product is the result of hydrolysis of the this compound, which would form 3-methoxypropylamine. If your reaction mixture contains more than one type of amine, you may also form multiple thiourea products.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea Derivative from this compound and an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of the amine (1.0 mmol) in anhydrous DMF (5 mL), add triethylamine (2.0 mmol).

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 90-100°C) and stir for the required time (e.g., 15-18 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel with ethyl acetate and a saturated aqueous NaCl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the product by recrystallization (e.g., from ethanol) or by flash column chromatography.[1][2]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve Amine (1 eq) in Anhydrous DMF add_tea Add Triethylamine (2 eq) prep_amine->add_tea add_itc Add 3-Methoxypropyl Isothiocyanate (1.1 eq) add_tea->add_itc heat Heat (e.g., 100°C) and Stir (15h) add_itc->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with EtOAc and wash with sat. NaCl cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for thiourea synthesis.

troubleshooting_workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_workup Analyze Workup & Purification start->check_workup temp_time Insufficient Temp/Time? check_conditions->temp_time Yes hydrolysis Possibility of Hydrolysis? check_conditions->hydrolysis No purity Impure Starting Materials? check_reagents->purity Yes loss Product Loss During Workup/Purification? check_workup->loss Yes increase_temp_time Increase Temperature and/or Reaction Time temp_time->increase_temp_time use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous purify_reagents Purify Isothiocyanate and Amine purity->purify_reagents optimize_purification Optimize Purification (e.g., Chromatography for oils) loss->optimize_purification

Caption: Troubleshooting logic for low reaction yields.

References

Stability of 3-Methoxypropyl isothiocyanate in different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxypropyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive organic compound that is stable under normal storage conditions (cool, dark, and dry environment). However, its stability is significantly influenced by factors such as pH, temperature, and the presence of nucleophiles. It is generally more stable in acidic conditions and less stable in neutral to alkaline environments.

Q2: Which solvents are recommended for storing and using this compound?

A2: For optimal stability, aprotic solvents such as acetonitrile are recommended for both short-term experiments and long-term storage. Polar protic solvents, including water, methanol, and ethanol, can act as nucleophiles and attack the electrophilic carbon of the isothiocyanate group, leading to degradation. If a protic solvent is necessary, ethanol is generally a better choice than methanol, as the degradation rate is comparatively slower.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Isothiocyanates, as a class of compounds, are known to be more stable in acidic pH and are unstable in neutral to alkaline conditions. As the pH increases, the rate of degradation accelerates. For experiments conducted in aqueous media, it is advisable to use a buffer with a low pH to minimize compound degradation.

Q4: What are the common degradation products of this compound?

A4: Under aqueous conditions, particularly at elevated temperatures and neutral to basic pH, the primary degradation product is the corresponding amine (3-methoxypropylamine). The formation of N,N'-disubstituted thioureas can also occur, especially in the presence of the amine degradation product. In the presence of other nucleophiles, such as thiols, dithiocarbamates can be formed.

Q5: Can this compound be used in cell culture media?

A5: Caution should be exercised when using this compound in cell culture media. The aqueous and buffered nature of the media (typically around pH 7.4) can lead to its degradation over time. The presence of nucleophilic components in the media, such as amino acids and proteins, can also contribute to its instability. It is recommended to prepare stock solutions in an appropriate aprotic solvent (e.g., DMSO) and add them to the media immediately before the experiment. The stability in the specific medium should be evaluated under the experimental conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in Reactions
Potential Cause Recommended Solution
Degradation of this compound Use a fresh or recently purchased bottle of the reagent. Ensure it has been stored properly in a cool, dark, and dry place. Consider purifying the isothiocyanate before use if its purity is questionable.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Re-verify the molar equivalents of your reactants. For reactions with nucleophiles, a slight excess (1.1-1.2 equivalents) of the isothiocyanate may be necessary to drive the reaction to completion.
Low Reactivity of Nucleophile For sterically hindered or electron-deficient nucleophiles, consider increasing the reaction temperature, extending the reaction time, or using a catalyst.
Inadequate Mixing Ensure efficient stirring of the reaction mixture to facilitate contact between reactants.
Issue 2: Unexpected Peaks in Analytical Chromatograms (HPLC/GC-MS)
Potential Cause Recommended Solution
Degradation During Sample Preparation or Analysis Minimize the time between sample preparation and analysis. Use aprotic solvents for sample dilution. For HPLC analysis, consider using a column heated to a higher temperature (e.g., 60°C) to reduce the risk of on-column precipitation and degradation.[1]
Formation of Side Products The presence of water or other nucleophiles can lead to the formation of byproducts such as 3-methoxypropylamine or corresponding thioureas and dithiocarbamates. Ensure all reagents and solvents are pure and anhydrous.
Isomerization In some cases, particularly at high temperatures during GC analysis, isothiocyanates can isomerize to thiocyanates. Confirm the identity of unexpected peaks using mass spectrometry.

Stability Data

Disclaimer: The following data is for analogous compounds and should be used as a general guide. It is recommended to perform stability studies for this compound under your specific experimental conditions.

Table 1: Half-life (t½) of 3-(Methylthio)propyl Isothiocyanate at 100°C in Aqueous Buffer

pHHalf-life (minutes)
5~120
6~60
8~10

Data extrapolated from a study on the non-enzymatic degradation of aliphatic isothiocyanates. The study indicates a strong pH-dependent degradation at elevated temperatures.[2]

Table 2: General Stability of Various Isothiocyanates in Different Solvents

IsothiocyanateSolventStabilityReference
IberinWaterLess Stable[3]
IberinMethanol/EthanolLess Stable[3]
IberinAcetonitrileRelatively Stable[3]
General IsothiocyanatesAcetonitrileHigh Stability[3]
General IsothiocyanatesMethanol/WaterProne to Degradation[3]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound by HPLC-UV

This protocol outlines a method to determine the stability of this compound in a given solvent or buffer system over time.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • Selected solvent or buffer for stability testing (e.g., phosphate buffer at various pH values)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

3. Sample Preparation for Stability Study:

  • In separate vials, dilute the stock solution with the chosen solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Prepare a "time zero" sample by immediately diluting an aliquot of the reaction mixture with acetonitrile to stop any further degradation and analyzing it by HPLC.
  • Incubate the remaining vials at the desired temperature.

4. HPLC Analysis:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, dilute with acetonitrile, and inject it into the HPLC system.
  • HPLC Conditions (Example):
  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase: Acetonitrile and water gradient
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~245 nm (or wavelength of maximum absorbance for this compound)
  • Column Temperature: 30-60°C

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Plot the percentage of remaining this compound against time.
  • Calculate the degradation rate constant (k) and the half-life (t½) using first-order kinetics if applicable.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol can be used to identify volatile degradation products of this compound.

1. Materials:

  • Degraded sample of this compound (from the stability study)
  • Dichloromethane (or other suitable extraction solvent)
  • Anhydrous sodium sulfate
  • GC-MS system

2. Sample Preparation:

  • Extract the aqueous degraded sample with dichloromethane.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Inject the concentrated extract into the GC-MS system.
  • GC-MS Conditions (Example):
  • Column: DB-5ms or similar non-polar capillary column
  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C).
  • Carrier Gas: Helium
  • Ionization Mode: Electron Ionization (EI)
  • Mass Range: Scan a suitable mass range (e.g., m/z 35-400).

4. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
  • Likely degradation products to look for include 3-methoxypropylamine.

Signaling Pathway and Workflow Diagrams

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution in Acetonitrile Dilute Dilute in Test Buffer/Solvent Stock->Dilute Incubate Incubate at Desired Temperature Dilute->Incubate Time_Points Withdraw Aliquots at Time Intervals Incubate->Time_Points HPLC HPLC-UV Analysis Time_Points->HPLC GCMS GC-MS Analysis of Degradation Products Time_Points->GCMS Quantify Quantify Peak Area HPLC->Quantify Identify Identify Degradation Products GCMS->Identify Kinetics Calculate Degradation Rate and Half-life Quantify->Kinetics

Workflow for Stability Assessment of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod ITC interaction Proteasome Proteasomal Degradation Ub->Proteasome ITC Isothiocyanate (e.g., 3-Methoxypropyl isothiocyanate) ITC->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Transcription Transcription of Antioxidant Genes (e.g., NQO1, HO-1) ARE->Transcription Nrf2_sMaf->ARE

Activation of the Keap1-Nrf2 antioxidant pathway by isothiocyanates.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ITC Isothiocyanate (e.g., 3-Methoxypropyl isothiocyanate) Bax_Bak Bax / Bak ITC->Bax_Bak Induces FasL_TNF FasL / TNF-α Death_Receptor Death Receptor FasL_TNF->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of apoptosis induction by isothiocyanates.

References

3-Methoxypropyl isothiocyanate handling and quenching unreacted reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and quenching of 3-methoxypropyl isothiocyanate.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound (CAS No. 17702-11-3) is a combustible liquid that is irritating to the eyes and respiratory system.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1] Like other isothiocyanates, it can be a lachrymator, meaning it can cause tearing.

2. What are the recommended storage conditions for this compound?

Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[1] Keep it away from heat, sparks, and open flames as it is a combustible material.[1]

3. What personal protective equipment (PPE) should I use when handling this reagent?

When handling this compound, it is essential to wear:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.[1]

4. What should I do in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

5. How can I quench unreacted this compound in my reaction?

Unreacted isothiocyanates can be quenched by adding a nucleophilic reagent to the reaction mixture. Common quenching agents include:

  • Primary or Secondary Amines: These react with isothiocyanates to form stable thioureas. The reaction is generally rapid and efficient.

  • Thiols: Thiols react with isothiocyanates to form dithiocarbamates.[2][3]

  • Water/Aqueous Acid or Base: Hydrolysis of isothiocyanates can occur in the presence of water, and the rate is enhanced under acidic or basic conditions.[4][5] A common laboratory practice is to quench the reaction with an aqueous acid solution, such as 1M HCl.

Quantitative Data

PropertyValueUnitSource
Molecular FormulaC5H9NOS[6]
Molecular Weight131.20 g/mol [7]
Boiling Point482.17K[7]
LogP (Octanol/Water Partition Coefficient)1.126[7]

Experimental Protocols

General Protocol for Reaction with a Primary Amine and Quenching

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted thiourea, followed by quenching of any unreacted isothiocyanate.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Quenching Step: Slowly add 1M HCl to the reaction mixture to quench any unreacted isothiocyanate and neutralize any excess amine.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve_amine Dissolve Primary Amine in Anhydrous Solvent add_itc Add 3-Methoxypropyl Isothiocyanate dissolve_amine->add_itc Stirring monitor_rxn Monitor Reaction (e.g., TLC) add_itc->monitor_rxn quench Quench with 1M HCl monitor_rxn->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the synthesis of a thiourea and quenching of unreacted isothiocyanate.

quenching_mechanism Nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate cluster_reactants Reactants cluster_product Product isothiocyanate 3-Methoxypropyl Isothiocyanate (R-N=C=S) thiourea Thiourea (R-NH-C(=S)-NH-R') isothiocyanate->thiourea amine Primary Amine (R'-NH2) amine->thiourea

Caption: Quenching mechanism of an isothiocyanate with a primary amine.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of Antioxidant & Detoxifying Enzymes ARE->Gene_Expression Activates Transcription

References

Technical Support Center: Synthesis of 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypropyl isothiocyanate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in isothiocyanate synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete formation of the dithiocarbamate salt: The initial reaction between 3-methoxypropylamine and carbon disulfide (CS₂) is crucial.

    • Solution: Ensure the reaction is stirred vigorously. The use of a suitable base, such as triethylamine or an inorganic base like sodium hydroxide, is critical to drive the formation of the dithiocarbamate salt.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the starting amine has been consumed before proceeding to the desulfurization step.

  • Inefficient desulfurization: The choice and handling of the desulfurizing agent significantly impact the yield.

    • Solution: Different desulfurizing agents have varying efficiencies.[3][4] For instance, tosyl chloride can lead to high yields within a short reaction time.[3][5] Ensure the desulfurizing agent is added under appropriate temperature conditions (e.g., cooling in an ice bath) to control the reaction rate and minimize side reactions.[6]

  • Side reactions: The formation of byproducts, such as thioureas, is a common issue that reduces the yield of the desired isothiocyanate.[1][7]

    • Solution: The presence of excess amine or moisture can promote thiourea formation. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isothiocyanate product.[7] The slow, dropwise addition of the desulfurizing agent can also help minimize the formation of these byproducts.

  • Product loss during workup and purification: The final product can be lost during extraction and purification steps.

    • Solution: this compound is a volatile compound. Care should be taken during solvent removal to avoid its loss. Use techniques like recrystallization or column chromatography with appropriate solvent systems for efficient purification.[7][8]

Q2: I am observing an unexpected side product. How can I identify and minimize it?

A2: The most common side product in this synthesis is the corresponding N,N'-disubstituted thiourea.

  • Identification: This byproduct can often be identified by spectroscopic methods such as NMR and Mass Spectrometry. It typically appears as a less polar spot on a TLC plate compared to the starting amine.

  • Minimization: Thiourea formation is often a result of the reaction between the newly formed isothiocyanate and any remaining 3-methoxypropylamine.[1] To minimize this, ensure the initial formation of the dithiocarbamate salt is complete before adding the desulfurizing agent. A slight excess of carbon disulfide can also help to consume all the starting amine.

Another potential side product is the corresponding urea derivative, which can arise if the isothiocyanate is exposed to water, especially under acidic or basic conditions during workup.[7] Using anhydrous conditions throughout the reaction and workup is the best way to prevent this.[7]

Q3: The reaction is not proceeding to completion. What should I check?

A3: A stalled reaction can be due to several factors related to reagents and reaction conditions.

  • Reagent Quality: Ensure the 3-methoxypropylamine and carbon disulfide are of high purity. Impurities can interfere with the reaction. The desulfurizing agent should also be fresh and active.

  • Base Stoichiometry: An insufficient amount of base will lead to incomplete formation of the dithiocarbamate salt. Ensure at least a stoichiometric amount of base is used.

  • Reaction Temperature: While the dithiocarbamate formation is often carried out at room temperature, some desulfurization steps may require specific temperature control (cooling or heating) to proceed efficiently.[9]

  • Solvent Choice: The solvent can play a crucial role. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. Ensure the solvent is dry.[7]

Q4: How do I purify the final this compound product?

A4: Purification is critical to obtain a high-purity product.

  • Initial Workup: After the reaction is complete, a typical workup involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate is standard practice.[6]

  • Purification Techniques:

    • Distillation: Given that this compound is a liquid, vacuum distillation can be an effective method for purification, especially on a larger scale.[8]

    • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a common and effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

    • Filtration and Washing: If the product is a solid or if solid byproducts are formed, filtration can be a simple and effective first step in purification.[7]

Data Presentation

The choice of desulfurizing agent is a critical parameter in the synthesis of isothiocyanates from dithiocarbamate salts. The following table summarizes a comparison of common desulfurizing agents based on typical reaction conditions and outcomes.

Desulfurizing AgentTypical Reaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Tosyl Chloride (TsCl) 30 minutes75-97%[3]Fast reaction, high yields.[3][5]May require careful temperature control.
Hydrogen Peroxide (H₂O₂) VariableGood"Green" and inexpensive reagent.[3]Can lead to side reactions if not controlled.
Iodine (I₂) RapidGoodReadily available and effective.[1]Can be corrosive and requires careful handling.
Ethyl Chloroformate VariableGoodEffective for a range of substrates.[6]Can be toxic and moisture-sensitive.
Triphosgene VariableGoodSafer alternative to highly toxic thiophosgene.[10]Still requires careful handling due to toxicity.

Experimental Protocols

A common and relatively safe method for synthesizing this compound involves the two-step, one-pot decomposition of a dithiocarbamate salt.

Protocol: Synthesis of this compound via Dithiocarbamate Decomposition

Materials:

  • 3-Methoxypropylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl Chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 3-methoxypropylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.1 eq).

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt by TLC.

  • Once the formation of the intermediate is complete, cool the mixture again in an ice bath.

  • Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to an hour, monitoring the formation of the isothiocyanate by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualizations

Reaction Pathway for this compound Synthesis

G Reaction Pathway cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization 3-Methoxypropylamine 3-Methoxypropylamine Dithiocarbamate Salt Dithiocarbamate Salt 3-Methoxypropylamine->Dithiocarbamate Salt + CS2 Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Triethylamine Triethylamine Triethylamine->Dithiocarbamate Salt Base This compound This compound Dithiocarbamate Salt->this compound + Desulfurizing Agent Desulfurizing Agent Desulfurizing Agent Desulfurizing Agent->this compound

Caption: General two-step reaction pathway for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow Start Start Mix Amine, Base, and CS2 1. Mix 3-Methoxypropylamine, Triethylamine, and CS2 Start->Mix Amine, Base, and CS2 Form Dithiocarbamate 2. Stir to form Dithiocarbamate Salt Mix Amine, Base, and CS2->Form Dithiocarbamate Add Desulfurizing Agent 3. Add Desulfurizing Agent (e.g., Tosyl Chloride) Form Dithiocarbamate->Add Desulfurizing Agent Reaction 4. Stir to form Isothiocyanate Add Desulfurizing Agent->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End G Troubleshooting Logic Problem Low Yield? Cause1 Incomplete Dithiocarbamate Formation? Problem->Cause1 Yes Cause2 Inefficient Desulfurization? Problem->Cause2 No Solution1 Ensure vigorous stirring, check base stoichiometry, monitor by TLC. Cause1->Solution1 Solution2 Check desulfurizing agent activity, optimize temperature. Cause2->Solution2 Cause3 Side Reactions (e.g., Thiourea)? Cause2->Cause3 No Solution3 Use anhydrous conditions, slow addition of reagents. Cause3->Solution3

References

Common impurities in commercial 3-Methoxypropyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-Methoxypropyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

While manufacturers often provide a certificate of analysis with a purity specification (e.g., ≥98%), the specific nature and percentage of impurities can vary between batches and suppliers. Based on the synthesis and stability of isothiocyanates, potential impurities can be categorized as follows:

  • Synthesis-Related Impurities: These can include unreacted starting materials such as 3-methoxypropylamine, by-products like N,N'-bis(3-methoxypropyl)thiourea, and residual dithiocarbamate intermediates. The synthesis of isothiocyanates often involves the reaction of a primary amine with a thiocarbonylating agent, and incomplete reactions or side reactions can lead to these impurities.[1][2][3]

  • Degradation Products: this compound can degrade over time, accelerated by factors like heat, moisture, and extreme pH. The primary degradation products are typically the corresponding amine (3-methoxypropylamine) and N,N'-bis(3-methoxypropyl)thiourea.[4] Hydrolysis can also lead to the formation of 3-methoxypropanol under certain conditions.[5]

  • Residual Solvents: Organic solvents are often used during the synthesis and purification of this compound.[6] Therefore, residual amounts of solvents may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

It is highly recommended to independently verify the purity of the compound, especially for sensitive applications. One product information sheet for this compound explicitly states that the buyer assumes responsibility for confirming product identity and purity. The following analytical techniques are commonly used for the analysis of isothiocyanates:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile compounds like isothiocyanates.[7][8] A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is another powerful technique for purity assessment.[7][8] However, some isothiocyanates lack strong UV chromophores, which can be a limitation.

  • Mass Spectrometry (MS): MS, often coupled with GC or HPLC, can provide valuable information about the molecular weight of the main component and any impurities present, aiding in their identification.[7]

Q3: What are the potential impacts of these impurities on my experiments?

The presence of impurities can have significant consequences for experimental outcomes:

  • Inaccurate Quantification: If the purity is lower than specified, the actual concentration of this compound in your experiments will be lower than calculated, leading to inaccurate dose-response curves and kinetic data.

  • Side Reactions: Reactive impurities, such as the starting amine, can compete with the isothiocyanate in reactions, leading to the formation of unintended by-products and complicating the interpretation of results.

  • Biological Effects: Impurities may have their own biological activities, which could lead to misleading results in cellular or in vivo studies. For example, the corresponding amine could have different pharmacological or toxicological properties.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially due to impurities.

Observed Problem Potential Cause (Impurity-Related) Recommended Action
Inconsistent or non-reproducible experimental results. Batch-to-batch variability in the purity of this compound.1. Verify the purity of each new batch using an appropriate analytical method (e.g., GC-MS).2. If significant variations are found, consider purifying the compound before use.
Lower than expected reaction yield or biological activity. The actual concentration of the active isothiocyanate is lower than assumed due to the presence of non-reactive impurities.1. Accurately determine the purity of your sample.2. Adjust the amount of starting material based on the determined purity to ensure the correct molar equivalents are used.
Formation of unexpected by-products in a reaction. Presence of reactive impurities, such as residual 3-methoxypropylamine, which can participate in side reactions.1. Analyze the reaction mixture by LC-MS or GC-MS to identify the by-products.2. Purify the starting this compound to remove reactive impurities. A common purification method for isothiocyanates is distillation or rectification under reduced pressure.[6]
Changes in the physical appearance of the compound upon storage (e.g., color change, precipitation). Degradation of the isothiocyanate, leading to the formation of amines or thioureas. Isothiocyanates can be sensitive to heat and moisture.[4][9]1. Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).2. Before use, re-analyze the stored compound to check for degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of this compound and identifying potential volatile impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument and Conditions:

    • Injector: Split/splitless injector, 250°C, split ratio 50:1.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Integrate the peak areas of all detected compounds.

    • Calculate the relative percentage of each component to estimate the purity of this compound.

    • Identify impurities by comparing their mass spectra with library databases (e.g., NIST).

Protocol 2: Purification by Vacuum Distillation

This protocol describes a method to purify this compound from non-volatile impurities and some synthesis-related by-products.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

    • Note: The boiling point is dependent on the pressure. A patent for isothiocyanate purification mentions vacuum rectification as a suitable method.[6]

  • Post-Purification Analysis: Analyze the purified fraction by GC-MS or another suitable method to confirm its purity.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues potentially related to impurities in this compound.

Troubleshooting Workflow start Start: Experimental Issue (e.g., low yield, inconsistency) check_purity Assess Purity of This compound (GC-MS, HPLC) start->check_purity is_pure Is Purity ≥ 99%? check_purity->is_pure purify Purify Compound (e.g., Vacuum Distillation) is_pure->purify No proceed Proceed with Experiment using Purified Compound is_pure->proceed Yes investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes, but issue persists reassess_purity Re-assess Purity purify->reassess_purity reassess_purity->proceed stop End proceed->stop investigate_other->stop

Caption: Troubleshooting workflow for impurity-related issues.

References

Preventing degradation of 3-Methoxypropyl isothiocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxypropyl Isothiocyanate

This technical support center provides guidance on the proper storage, handling, and troubleshooting for this compound to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, and inappropriate pH conditions. Isothiocyanates are generally susceptible to hydrolysis, which is accelerated by the presence of water.[1][2] Thermal decomposition can also occur, particularly at elevated temperatures.

Q2: How can I visually identify if my this compound has degraded?

A2: While there may not be a distinct color change, degradation can lead to a decrease in purity. The most reliable way to assess degradation is through analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities, such as the corresponding amine, 3-methoxypropylamine.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see Q4) in an unopened, tightly sealed container, the compound is expected to be stable for several months. However, once opened, the risk of degradation increases significantly due to exposure to atmospheric moisture. It is recommended to use the product as soon as possible after opening.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure stability, this compound should be stored at low temperatures, ideally in a freezer (-10 to -25 °C), under an inert atmosphere such as nitrogen or argon.[3] The container must be tightly sealed to prevent moisture ingress.

Q5: Is it necessary to handle this compound under an inert atmosphere?

A5: Yes, handling under an inert atmosphere (e.g., in a glove box or using a Schlenk line) is highly recommended, especially for long-term storage or if the compound will be used in multiple experiments from the same container. This minimizes exposure to atmospheric moisture and oxygen, thereby reducing the rate of degradation.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound. The isothiocyanate functional group is reactive and if the compound has degraded, it will not participate in the desired reaction, leading to poor yields or unexpected byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the stored this compound using GC or HPLC to determine its purity. Compare the results with the certificate of analysis if available.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the reagent for a control experiment.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and that all glassware is thoroughly dried before use.

Problem 2: Difficulty in dissolving the compound or presence of solid precipitates in solution.

  • Possible Cause: Formation of insoluble degradation products. Hydrolysis of isothiocyanates can lead to the formation of corresponding ureas (if primary or secondary amines are present) which may have different solubility profiles.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure the solvent is anhydrous, as residual water can accelerate degradation.

    • Analytical Characterization: If possible, isolate and analyze the precipitate to identify the degradation product.

    • Purification: If a significant amount of the material is still viable, consider purification by distillation or chromatography, though this may not always be practical.

Data Presentation

Table 1: General Stability of Isothiocyanates Under Various Conditions

ConditionEffect on Isothiocyanate StabilityPrimary Degradation PathwayReference
Moisture/Water High susceptibility to degradation.Hydrolysis to the corresponding amine and carbon dioxide.[1][2]
Elevated Temperature Increased rate of degradation.Thermal decomposition.[2][4][5]
Acidic pH Can promote hydrolysis.Acid-catalyzed hydrolysis.[6][7]
Basic pH Can promote hydrolysis.Base-catalyzed hydrolysis.[6][8][9]
Light Some antioxidants show marked influence of daylight. While not specified for this compound, it is good practice to store in the dark.Photo-oxidation (general principle for some chemicals).[10]

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound for Long-Term Use

  • Preparation: Move the sealed bottle of this compound, appropriate vials, and dispensing equipment into a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and cooled under vacuum before being introduced into the glove box.

  • Aliquoting: Carefully open the main container and dispense the desired amount of the isothiocyanate into smaller, pre-labeled vials.

  • Sealing: Tightly seal each vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the aliquoted vials in a labeled, sealed secondary container with a desiccant. Store the secondary container in a freezer at -20°C.

  • Documentation: Record the date of aliquoting and the lot number on each vial and in a laboratory notebook.

Mandatory Visualizations

degradation_pathway ITC 3-Methoxypropyl Isothiocyanate (R-N=C=S) Amine 3-Methoxypropylamine (R-NH2) ITC->Amine Hydrolysis H2O H2O (Moisture) CO2 Carbon Dioxide (CO2) experimental_workflow cluster_storage Long-Term Storage cluster_handling Experiment Preparation cluster_reaction Reaction Setup storage Store at -20°C in sealed container under inert gas bring_to_rt Bring to Room Temp in Desiccator storage->bring_to_rt inert_atmosphere Handle in Glove Box/Inert Atmosphere bring_to_rt->inert_atmosphere use_anhydrous Use Anhydrous Solvents & Glassware inert_atmosphere->use_anhydrous reaction Perform Reaction use_anhydrous->reaction

References

Technical Support Center: Analysis of 3-Methoxypropyl Isothiocyanate (3-MPITC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypropyl isothiocyanate (3-MPITC). The information is designed to address common challenges encountered during the monitoring and analysis of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring reactions involving this compound (3-MPITC)?

A1: The primary methods for monitoring 3-MPITC reactions are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for its versatility and is suitable for analyzing reaction mixtures, sometimes requiring derivatization of the isothiocyanate to improve detection.[1][3] GC-MS is highly sensitive and provides structural information, making it excellent for identifying 3-MPITC and its byproducts, provided they are volatile and thermally stable.[2] Spectroscopic methods, such as UV-Vis, can also be employed, particularly for quantifying total isothiocyanate content through specific chemical reactions.[1]

Q2: What are the expected degradation products of 3-MPITC during a reaction or sample preparation?

A2: Isothiocyanates like 3-MPITC are known to be unstable, especially in aqueous solutions and at elevated temperatures.[4][5] The primary degradation products are typically the corresponding amine (3-methoxypropylamine) formed through hydrolysis, and N,N'-di(3-methoxypropyl)thiourea, which is more likely to form under neutral to basic conditions.[5][6] The stability of isothiocyanates is also influenced by pH, with degradation often accelerated under non-neutral conditions.[4]

Q3: How can I improve the detection of 3-MPITC in my HPLC analysis?

A3: Due to the lack of a strong chromophore in many aliphatic isothiocyanates, direct UV detection can be challenging.[1][2] To enhance sensitivity, pre-column derivatization is a common strategy.[1][3] Reacting 3-MPITC with a labeling agent such as N-acetyl-L-cysteine (NAC) introduces a chromophore that can be readily detected by UV or a fluorophore for fluorescence detection, significantly lowering the limit of detection.[3]

Q4: What are some key chemical properties of 3-MPITC to consider during analysis?

A4: Key properties of this compound (CAS Number: 17702-11-3) include its molecular formula, C5H9NOS, and a molecular weight of approximately 131.20 g/mol . It is important to handle 3-MPITC in a well-ventilated area and take appropriate safety precautions, as isothiocyanates can be toxic and irritating. For related compounds like 3-methylthiopropyl isothiocyanate, it is noted to be a colorless liquid.[7] The reactivity of the isothiocyanate group (-N=C=S) makes it susceptible to nucleophilic attack, which is the basis for both its biological activity and its degradation pathways.[4]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape or tailing - Interaction of the isothiocyanate group with the stationary phase.- Inappropriate mobile phase pH.- Column degradation.- Use a column with end-capping to minimize silanol interactions.- Adjust the mobile phase pH; a slightly acidic mobile phase can sometimes improve peak shape for isothiocyanates.- Flush the column or replace it if it's old or has been used with incompatible solvents.
Low or no signal for 3-MPITC - Degradation of 3-MPITC in the sample or during analysis.- Insufficient concentration.- Poor UV absorbance at the selected wavelength.- Prepare samples fresh and keep them cool.- Consider derivatization with an agent like N-acetyl-L-cysteine (NAC) to increase UV absorbance and stability.[3]- Optimize the detection wavelength. For derivatized ITCs, this will depend on the chromophore introduced.- Concentrate the sample if possible.
Ghost peaks or baseline instability - Contamination in the mobile phase, injector, or column.- Sample carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol between injections.- Run a blank gradient to identify the source of contamination.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No peak corresponding to 3-MPITC - Thermal degradation in the injector port.- Non-volatile derivatives in the sample.- Insufficient concentration.- Lower the injector port temperature to the minimum required for volatilization.- Ensure the sample is clean and free of non-volatile matrix components.- Consider derivatization to a more thermally stable and volatile compound.
Multiple peaks for a single component - Isomerization or degradation on the column.- Contamination in the GC system.- Use a high-quality, inert GC column.- Check for and eliminate any potential sources of contamination in the injector, column, or transfer line.- Analyze a fresh, high-purity standard of 3-MPITC to confirm its chromatographic behavior.
Poor mass spectral library match - Co-elution with another compound.- Background interference.- Incorrect mass spectral library.- Optimize the GC temperature program to improve separation.- Check for background ions by running a blank.- Ensure you are using a comprehensive and up-to-date mass spectral library.
Tailing peaks - Active sites in the injector liner or on the column.- Sample overload.- Use a deactivated injector liner.- Replace the GC column if it has become active.- Dilute the sample to avoid overloading the column.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 3-MPITC (with Derivatization)

This protocol is adapted from methods used for similar isothiocyanates and involves derivatization with N-acetyl-L-cysteine (NAC) to enhance UV detection.[3]

1. Derivatization:

  • Prepare a derivatization solution of 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate in water.[3]

  • Mix your sample containing 3-MPITC (dissolved in a suitable organic solvent like isopropanol) with an equal volume of the derivatization solution.[3]

  • Incubate the mixture at 50°C for 1 hour to allow for the completion of the derivatization reaction.[3]

  • After incubation, cool the sample before injection into the HPLC system.[3]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be starting with 10% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions. The gradient should be optimized for your specific reaction mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the NAC-derivatized product (typically around 254 nm or 270 nm).

  • Injection Volume: 10-20 µL.

Protocol 2: GC-MS Analysis of 3-MPITC

This protocol provides a general starting point for the analysis of 3-MPITC, which may require optimization based on your specific instrument and sample matrix.

1. Sample Preparation:

  • Ensure the sample is dissolved in a volatile organic solvent compatible with GC analysis (e.g., dichloromethane, hexane).

  • If necessary, perform a liquid-liquid extraction to isolate 3-MPITC from a complex reaction mixture.

  • Ensure the sample is dry, as water can interfere with the analysis.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250°C (start with a lower temperature, e.g., 220°C, to minimize thermal degradation and optimize as needed).

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 2 minutes.

    • Ramp: Increase at 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Reaction Mixture (containing 3-MPITC) extraction Solvent Extraction (e.g., with Dichloromethane) sample->extraction derivatization Derivatization (e.g., with NAC for HPLC) extraction->derivatization Optional for HPLC hplc HPLC-UV/MS Analysis extraction->hplc gcms GC-MS Analysis extraction->gcms derivatization->hplc quantification Quantification of 3-MPITC hplc->quantification identification Identification of Byproducts gcms->identification monitoring Reaction Progress Monitoring quantification->monitoring identification->monitoring

Caption: Workflow for the analysis of 3-MPITC reactions.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low/No Signal? start->low_signal retention_time Inconsistent Retention Time? start->retention_time no_peak No Peak? start->no_peak bad_match Poor Library Match? start->bad_match sol_peak Adjust Mobile Phase pH Use End-capped Column peak_shape->sol_peak sol_signal Derivatize Sample Check Wavelength low_signal->sol_signal sol_rt Check Pump & Oven Ensure Equilibration retention_time->sol_rt sol_no_peak Lower Injector Temp Check for Degradation no_peak->sol_no_peak sol_match Optimize Separation Check for Co-elution bad_match->sol_match

Caption: Troubleshooting logic for 3-MPITC analysis.

References

Validation & Comparative

Comparative Reactivity of 3-Methoxypropyl Isothiocyanate and Other Isothiocyanates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of isothiocyanates (ITCs) is crucial for harnessing their therapeutic potential. These organic compounds, characterized by the -N=C=S functional group, exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, which are intrinsically linked to their chemical reactivity.[1] This guide provides an objective comparison of the reactivity of 3-Methoxypropyl isothiocyanate with other common isothiocyanates, supported by available experimental data and theoretical considerations.

The electrophilicity of the central carbon atom in the isothiocyanate group is the primary determinant of its reactivity, making it susceptible to nucleophilic attack.[1] This reactivity is modulated by the electronic and steric properties of the substituent (R) attached to the nitrogen atom. Generally, aliphatic isothiocyanates are more reactive than their aromatic counterparts.[1] Alkyl groups in aliphatic ITCs are electron-donating, which can increase the susceptibility of the electrophilic carbon to nucleophilic attack. Conversely, the aryl group in aromatic ITCs can delocalize the electron density of the N=C=S group through resonance, stabilizing the molecule and reducing its reactivity.[1]

Quantitative Comparison of Isothiocyanate Reactivity

The reaction of isothiocyanates with the endogenous antioxidant glutathione (GSH) is a key factor in their cellular uptake and biological activity.[2] The table below summarizes the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with GSH.

IsothiocyanateStructureTypeRate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5Qualitative Reactivity Assessment
This compound CH₃O(CH₂)₃NCSAliphaticNo experimental data availableExpected to have moderate to high reactivity as an aliphatic isothiocyanate. The methoxy group may have a modest influence on the electronic properties of the isothiocyanate group.
Benzyl Isothiocyanate (BITC) C₆H₅CH₂NCSAliphatic (with aromatic ring)130[2]High
Allyl Isothiocyanate (AITC) CH₂=CHCH₂NCSAliphatic75[2]High
Sulforaphane (SFN) CH₃S(O)(CH₂)₄NCSAliphatic45[2]Moderate

Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[2]

Experimental Protocols for Assessing Isothiocyanate Reactivity

To quantitatively determine and compare the reactivity of isothiocyanates, standardized experimental protocols are essential. Below are methodologies for two common techniques used to monitor the reaction of isothiocyanates with nucleophiles.

Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis

This method is suitable for monitoring reactions where the formation of the product results in a change in the UV-Vis absorbance spectrum. The reaction between an isothiocyanate and a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by observing the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.[3]

Materials:

  • Isothiocyanate of interest (e.g., this compound)

  • N-acetylcysteine (NAC)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Reagent Preparation: Prepare stock solutions of the isothiocyanate and NAC in the anhydrous solvent.

  • Reaction Setup: In a thermostatted cuvette, combine the phosphate buffer and the NAC solution to achieve the desired final concentration.

  • Initiation and Monitoring: Initiate the reaction by adding a small volume of the isothiocyanate stock solution. Immediately begin monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the dithiocarbamate product over time.

  • Data Analysis: The initial reaction rates can be determined from the slope of the absorbance versus time plot. Second-order rate constants can be calculated by performing the experiment with varying concentrations of the reactants.

Protocol 2: HPLC for Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying the reactants and products over time.[3]

Materials:

  • Isothiocyanate of interest

  • Nucleophile (e.g., Glutathione)

  • Reaction buffer

  • Quenching solution (to stop the reaction)

  • HPLC system with a suitable column and detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

  • Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations. Initiate the reaction by adding the isothiocyanate stock solution.

  • Time-Point Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis: The concentrations of the reactants and products are determined from the peak areas in the chromatograms. This data is then used to calculate the reaction rate constants.

Signaling Pathway Activation and Experimental Workflow

The biological effects of many isothiocyanates are mediated through their ability to react with cysteine residues in specific proteins, leading to the activation of cellular signaling pathways. A primary example is the Keap1-Nrf2 pathway, which is a major regulator of antioxidant and detoxification responses. The reactivity of an isothiocyanate is directly correlated with its potency as an activator of the Nrf2 pathway.[1]

G Activation of the Keap1-Nrf2 Pathway by Isothiocyanates cluster_cytosol Cytosol cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1 Keap1 ITC->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds to & Sequesters Cys Cysteine Residues Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes ARE->Genes Activates Transcription Nucleus Nucleus Nrf2_n->ARE Binds to

Activation of the Keap1-Nrf2 pathway by isothiocyanates.

G Experimental Workflow for Kinetic Analysis of Isothiocyanate Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Isothiocyanate & Nucleophile) C Combine Buffer and Nucleophile in Thermostatted Vessel A->C B Prepare Reaction Buffer B->C D Initiate Reaction by Adding Isothiocyanate C->D E Collect Aliquots at Specific Time Intervals D->E F Quench Reaction E->F G Analyze Samples by HPLC or UV-Vis F->G H Determine Reactant and Product Concentrations G->H I Calculate Rate Constants H->I

References

Comparative Analysis of 3-Methoxypropyl Isothiocyanate Derivatives and Parent Compounds: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the biological activity of 3-Methoxypropyl isothiocyanate (3-MPITC) and its synthesized derivatives. While the broader class of isothiocyanates (ITCs) has been extensively investigated for its potent anticancer and anti-inflammatory properties, specific research detailing the synthesis of 3-MPITC derivatives and their subsequent biological evaluation against the parent compound remains elusive.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the biological activities associated with isothiocyanates, drawing from studies on analogous compounds. The absence of direct comparative data for 3-MPITC derivatives necessitates a broader look at the structure-activity relationships within the ITC family to infer potential trends and guide future research.

General Biological Activities of Isothiocyanates

Isothiocyanates, organic compounds characterized by the functional group -N=C=S, are predominantly found in cruciferous vegetables. Their biological prowess is largely attributed to their ability to modulate various cellular signaling pathways implicated in carcinogenesis and inflammation.

Anticancer Mechanisms of Action

Numerous studies have highlighted the multifaceted anticancer effects of ITCs.[1] These compounds are known to influence several key cellular processes:

  • Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through the modulation of apoptotic signaling pathways.[1]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[1]

  • Inhibition of Angiogenesis: Some ITCs have been shown to suppress the formation of new blood vessels that tumors require for growth.

  • Modulation of Carcinogen-Metabolizing Enzymes: ITCs can alter the activity of phase I and phase II enzymes, leading to the detoxification of carcinogens.

Anti-inflammatory Effects

The anti-inflammatory properties of isothiocyanates are well-documented. They primarily exert these effects through the inhibition of key inflammatory mediators and signaling pathways. For instance, various synthetic ITCs have demonstrated the ability to suppress the NF-κB signaling pathway, which plays a central role in the inflammatory response.[2][3] This suppression leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as COX-2.[2][3][4]

Structure-Activity Relationship (SAR) Insights from Analogous Isothiocyanates

While direct SAR studies for 3-MPITC derivatives are unavailable, research on other ITCs provides valuable insights into how structural modifications can influence biological activity. For example, a study on arylalkyl isothiocyanates demonstrated that the length of the alkyl chain significantly impacts their potency in inhibiting certain metabolic pathways relevant to cancer.[5] Specifically, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) showed greater inhibitory effects compared to benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC).[5]

Furthermore, the addition of certain functional groups can enhance activity. For instance, a study on synthetic ITCs revealed that analogs like tetrahydrofurfuryl isothiocyanate and 3-morpholinopropyl isothiocyanate exhibited stronger NF-κB inhibition compared to the parent compound, phenylethyl isothiocyanate (PEITC).[2][3]

Future Research Directions

The current body of scientific literature underscores a clear need for research focused on the synthesis and biological evaluation of this compound derivatives. Future studies should aim to:

  • Synthesize a library of 3-MPITC derivatives with systematic modifications to the parent structure.

  • Conduct comprehensive in vitro and in vivo testing to compare the anticancer and anti-inflammatory activities of these derivatives against the parent 3-MPITC.

  • Elucidate the structure-activity relationships to identify key structural features that enhance biological efficacy and selectivity.

  • Investigate the underlying mechanisms of action of the most potent derivatives.

Such research would be instrumental in unlocking the full therapeutic potential of this specific subclass of isothiocyanates.

Experimental Protocols of General Isothiocyanate Bioassays

While specific experimental data for 3-MPITC derivatives is not available, this section provides detailed methodologies for key experiments commonly cited in the broader isothiocyanate literature to guide future research.

Cell Viability Assay (MTT Assay)

This assay is frequently used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isothiocyanates) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

COX-1 and COX-2 Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit cyclooxygenase enzymes.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Visualizing Cellular Pathways

The following diagram illustrates a simplified, generalized signaling pathway often modulated by isothiocyanates, leading to anti-inflammatory effects.

G Generalized Anti-Inflammatory Pathway of Isothiocyanates cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to ITC Isothiocyanate ITC->IKK inhibits DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->ProInflammatory_Genes promotes transcription of

Caption: Generalized NF-κB signaling pathway and its inhibition by isothiocyanates.

References

Structural Confirmation of 3-Methoxypropyl Isothiocyanate: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral analysis of 3-Methoxypropyl isothiocyanate for structural confirmation, comparing its spectroscopic data with two relevant alternatives: 3-Methylthiopropyl isothiocyanate and Allyl isothiocyanate. Detailed experimental protocols for the acquisition of key spectral data are also presented to support researchers in their analytical workflows.

Comparative Spectral Data

The structural integrity of this compound can be unequivocally confirmed through the combined application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below, sourced from established spectral databases, highlights the key diagnostic features of the target molecule in comparison to structurally similar isothiocyanates.

Infrared (IR) Spectroscopy Data

The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing in the 2000-2200 cm⁻¹ region.

CompoundKey IR Absorptions (cm⁻¹)Source
This compound ~2090 (s, sharp, -N=C=S stretch) , ~2930 (m, C-H stretch), ~1110 (m, C-O stretch)NIST WebBook[1]
3-Methylthiopropyl isothiocyanate~2100 (s, sharp, -N=C=S stretch), ~2920 (m, C-H stretch)PubChem[2]
Allyl isothiocyanate~2085 (s, sharp, -N=C=S stretch), ~3080 (m, =C-H stretch), ~1640 (m, C=C stretch)NIST WebBook[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The chemical shifts, splitting patterns, and integration values are unique for a given structure.

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Source
This compound ~3.65 (t, 2H, J ≈ 6.5 Hz, -CH₂-NCS) , ~3.40 (t, 2H, J ≈ 6.0 Hz, -O-CH₂-) , ~3.35 (s, 3H, -OCH₃) , ~1.95 (quintet, 2H, J ≈ 6.2 Hz, -CH₂-CH₂-CH₂-) Spectral Database for Organic Compounds (SDBS)
3-Methylthiopropyl isothiocyanate~3.60 (t, 2H, -CH₂-NCS), ~2.60 (t, 2H, -S-CH₂-), ~2.10 (s, 3H, -SCH₃), ~2.00 (m, 2H, -CH₂-CH₂-CH₂-)Spectral Database for Organic Compounds (SDBS)
Allyl isothiocyanate~5.85 (m, 1H, -CH=CH₂), ~5.35 (m, 2H, -CH=CH₂), ~4.14 (d, 2H, J ≈ 6.0 Hz, -CH₂-NCS)ChemicalBook[4], SpectraBase[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. The isothiocyanate carbon typically appears in a characteristic downfield region, although its signal can sometimes be broad.[6]

Compound¹³C NMR Chemical Shifts (δ, ppm)Source
This compound ~130 (br, -N=C=S) , ~70 (-O-CH₂-) , ~58 (-OCH₃) , ~45 (-CH₂-NCS) , ~28 (-CH₂-CH₂-CH₂-) Spectral Database for Organic Compounds (SDBS)
3-Methylthiopropyl isothiocyanate~130 (br, -N=C=S), ~45 (-CH₂-NCS), ~32 (-S-CH₂-), ~30 (-CH₂-CH₂-CH₂-), ~15 (-SCH₃)Spectral Database for Organic Compounds (SDBS)
Allyl isothiocyanate~132 (br, -N=C=S), ~130 (-CH=CH₂), ~117 (-CH=CH₂), ~47 (-CH₂-NCS)PubChem[7]
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Source
This compound 131 100, 86, 72, 58, 45NIST WebBook[1]
3-Methylthiopropyl isothiocyanate147101, 72, 61PubChem[2]
Allyl isothiocyanate9972, 58, 41NIST WebBook[8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the neat liquid sample (this compound or alternative) directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • Data Processing: Perform baseline correction and, if necessary, ATR correction using the instrument's software.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

    • Co-add a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a 90° pulse and a relaxation delay of 2-5 seconds.

    • Co-add a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector: Set to a temperature of 250°C and use a split or splitless injection mode.

    • Column: Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a nonpolar stationary phase like 5% phenyl polysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Interface Temperature: Set the GC-MS interface temperature to 280°C.

    • Ion Source: Use an Electron Ionization (EI) source operating at 70 eV. Set the ion source temperature to 230°C.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to the analyte. Compare the obtained mass spectrum with library databases (e.g., NIST) for identification.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectral techniques.

Spectral_Analysis_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Sample IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID (-NCS, C-O) IR->IR_Data NMR_Data Connectivity & Environment (¹H & ¹³C Shifts) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Confirmed IR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Logical workflow for spectral analysis.

References

The Emergence of Isothiocyanate-Based Compounds in Cyclin-Dependent Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, the focus has increasingly turned to the inhibition of cyclin-dependent kinases (CDKs), pivotal regulators of the cell cycle. While several potent CDK inhibitors have gained FDA approval and transformed treatment paradigms, particularly in breast cancer, the exploration of new chemical scaffolds remains a priority to overcome resistance and improve selectivity. This guide provides a comparative overview of a hypothetical novel CDK inhibitor synthesized from 3-Methoxypropyl isothiocyanate, provisionally named Meti-CDKi, and contrasts its projected efficacy with established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

The rationale for exploring isothiocyanate-based inhibitors stems from studies on natural compounds like sulforaphane, which have demonstrated the ability to modulate cell cycle progression.[1][2] Research indicates that certain isothiocyanates can induce cell cycle arrest and affect the expression of key regulatory proteins, including cyclins and CDK inhibitor proteins such as p21.[1][3][4] Meti-CDKi is conceptualized as a synthetic derivative designed to harness and refine this inherent biological activity into a targeted therapeutic agent.

Comparative Efficacy and Specificity

The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have demonstrated significant clinical benefits in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[5] Their primary mechanism involves the inhibition of CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.

The hypothetical Meti-CDKi, drawing from the known effects of isothiocyanates, is projected to exhibit a broader, yet distinct, mechanism of action. While direct inhibition of CDK enzymes is a primary goal of its design, it may also function by upregulating endogenous CDK inhibitor proteins like p21, a mechanism observed with sulforaphane.[1][4] This dual action could offer a synergistic approach to halting cell proliferation.

Below is a comparative table summarizing the known properties of approved CDK inhibitors and the projected characteristics of Meti-CDKi.

FeatureMeti-CDKi (Hypothetical)PalbociclibRibociclibAbemaciclib
Primary Target(s) Projected CDK2/CDK4CDK4/CDK6CDK4/CDK6CDK4/CDK6
IC50 (CDK4/D1) -11 nM[6]10 nM[6]2 nM
IC50 (CDK6/D3) -16 nM[6]39 nM[6]10 nM
Mechanism of Action Direct CDK inhibition & potential upregulation of p21Inhibition of CDK4/6, prevention of Rb phosphorylationInhibition of CDK4/6, prevention of Rb phosphorylationInhibition of CDK4/6, prevention of Rb phosphorylation
Cell Cycle Arrest Projected G1 and/or G2/M phaseG1 phaseG1 phaseG1 phase
FDA Approval Not ApplicableYes (HR+/HER2- breast cancer)[6]Yes (HR+/HER2- breast cancer)[6]Yes (HR+/HER2- breast cancer)

Signaling Pathways and Experimental Workflows

The canonical CDK4/6 signaling pathway is a central regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Rb protein, releasing the E2F transcription factor to promote the expression of genes necessary for DNA replication and cell cycle progression.

Below is a diagram illustrating this pathway and the points of inhibition for both established CDK4/6 inhibitors and the hypothetical Meti-CDKi.

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes p21 p21 p21->CDK46_CyclinD Inhibits CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->CDK46_CyclinD Meti_CDKi Meti-CDKi (Hypothetical) Meti_CDKi->CDK46_CyclinD Meti_CDKi->p21 Upregulates

Fig. 1: CDK4/6-Rb Signaling Pathway and Inhibitor Action.

To evaluate the efficacy of a novel compound like Meti-CDKi, a standardized experimental workflow is essential. This typically involves a tiered approach, from initial in vitro biochemical assays to more complex cell-based and in vivo models.

Experimental_Workflow Synthesis Synthesis & Purification of Meti-CDKi Kinase_Assay In Vitro Kinase Assay (IC50 Determination for CDK panel) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB on cancer cell lines) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Western_Blot Western Blot Analysis (p-Rb, Cyclins, p21 levels) Cell_Cycle->Western_Blot In_Vivo In Vivo Xenograft Model (Tumor growth inhibition) Western_Blot->In_Vivo

Fig. 2: Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Meti-CDKi against a panel of purified human CDK enzymes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3).

  • Methodology:

    • Recombinant CDK/cyclin complexes are incubated with a specific substrate (e.g., a peptide derived from Rb) and ATP in a reaction buffer.

    • Serial dilutions of Meti-CDKi (and control inhibitors) are added to the reaction wells.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based method detecting the phosphorylated product.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytostatic or cytotoxic effects of Meti-CDKi on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, a breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Meti-CDKi for a period of 48-72 hours.

    • After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of Meti-CDKi on cell cycle distribution.

  • Methodology:

    • Cells are treated with Meti-CDKi at a concentration determined from the proliferation assay (e.g., the IC50 concentration) for 24-48 hours.

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The resulting histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

While Meti-CDKi remains a hypothetical construct, the underlying principle of leveraging the isothiocyanate scaffold for CDK inhibition presents a promising avenue for drug discovery. The potential for a multi-faceted mechanism of action, combining direct enzyme inhibition with the modulation of endogenous cell cycle regulators, could offer a pathway to more durable responses and a strategy to circumvent resistance mechanisms that can develop with existing therapies. Further synthesis and rigorous preclinical evaluation of isothiocyanate derivatives are warranted to validate this therapeutic concept.

References

In vitro testing of Annexin A2-S100A10 inhibitors derived from 3-Methoxypropyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methodologies for testing inhibitors of the Annexin A2-S100A10 (ANXA2-S100A10) protein-protein interaction. While this document focuses on the evaluation of inhibitors derived from 3-Methoxypropyl isothiocyanate, the principles and techniques described are broadly applicable to other potential inhibitory compounds. Due to a lack of specific published data on this compound derivatives as ANXA2-S100A10 inhibitors, this guide presents a framework for their evaluation alongside data from known inhibitors to provide a comparative context.

The Annexin A2-S100A10 Complex: A Key Therapeutic Target

The Annexin A2-S100A10 (also known as AIIt) complex is a heterotetramer composed of two molecules of the calcium- and phospholipid-binding protein ANXA2 and a dimer of the S100A10 protein. This complex plays a crucial role in a variety of cellular processes, including fibrinolysis, angiogenesis, and cell adhesion.[1] On the cell surface, the AIIt complex functions as a receptor for plasminogen and tissue plasminogen activator (tPA), leading to the generation of plasmin, a potent protease involved in extracellular matrix degradation.[2][3]

Upregulation of the ANXA2-S100A10 complex has been implicated in the progression of various cancers, including pancreatic, colorectal, breast, and ovarian cancer, where it facilitates tumor invasion and metastasis.[4] This has made the disruption of the ANXA2-S100A10 interaction an attractive strategy for the development of novel anticancer therapeutics.

Signaling Pathway of the ANXA2-S100A10 Complex

The following diagram illustrates the central role of the ANXA2-S100A10 complex in the plasminogen activation cascade.

cluster_membrane Cell Membrane ANXA2_S100A10 ANXA2-S100A10 Complex (AIIt) Plasmin Plasmin ANXA2_S100A10->Plasmin Catalyzes conversion Plasminogen Plasminogen Plasminogen->ANXA2_S100A10 Binds to S100A10 tPA tPA tPA->ANXA2_S100A10 Binds to S100A10 ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitor 3-Methoxypropyl isothiocyanate derivatives Inhibitor->ANXA2_S100A10 Disrupts Interaction cluster_workflow In Vitro Inhibitor Testing Workflow Compound_Synthesis Compound Synthesis (3-Methoxypropyl isothiocyanate derivatives) Biochemical_Assays Biochemical Assays (SPR, ITC, FRET) Compound_Synthesis->Biochemical_Assays Primary Screening Cell_Based_Assays Cell-Based Assays (Co-IP, Invasion) Biochemical_Assays->Cell_Based_Assays Secondary Screening Data_Analysis Data Analysis (IC50/Kd Determination) Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

The Promising Antitubercular Potential of Isothiocyanate-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of medicinal chemistry are increasingly turning their attention to isothiocyanate-derived compounds, particularly thiourea derivatives, as a promising avenue for the development of new antitubercular agents. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, warranting a closer examination of their therapeutic potential. This guide provides a comparative overview of the synthesis, antitubercular activity, and structure-activity relationships of this emerging class of compounds, offering valuable insights for drug development professionals.

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel therapeutics. Isothiocyanates, organic compounds characterized by the -N=C=S functional group, serve as versatile building blocks for the synthesis of a diverse range of heterocyclic compounds, including thioureas. These thiourea derivatives have emerged as a focal point in antitubercular drug discovery due to their potent inhibitory effects on mycobacterial growth.

Comparative Antitubercular Activity

Numerous studies have reported the synthesis and evaluation of various series of thiourea derivatives against Mycobacterium tuberculosis H37Rv, the most common laboratory strain used for anti-TB drug screening. The antitubercular activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria. A lower MIC value indicates higher potency.

For instance, a series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and showed promising activity.[1] Similarly, various other thiourea and thiosemicarbazide derivatives have been identified as potent antibacterial agents.[1] The activity of these compounds is often compared to standard first-line anti-TB drugs like isoniazid and rifampicin.

Compound ClassRepresentative SubstituentsMIC Range (µg/mL) against M. tuberculosis H37RvReference
N-aryl/alkyl thioureasPhenyl, substituted phenyl, adamantylVaries significantly based on substitution[1]
Pyridyltriazole derivativesVarious aryl substitutions1, 5, and 10 (tested concentrations)[1]
Benzothiazole thioureasSubstituted phenylNot specified in abstract[2]

Table 1: Comparative in vitro antitubercular activity of selected isothiocyanate-derived compound classes.

Experimental Protocols: A Look into the Synthesis and Evaluation

The synthesis of thiourea derivatives from isothiocyanates is a relatively straightforward and versatile process, allowing for the creation of large and diverse compound libraries for screening.

General Synthesis of Thiourea Derivatives

A common synthetic route involves the reaction of an isothiocyanate with a primary or secondary amine in a suitable solvent. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a thiourea linkage.

G reagents Isothiocyanate (R-N=C=S) + Amine (R'-NH2) reaction Reaction (Stirring at room temperature or reflux) reagents->reaction Addition solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->reaction workup Work-up (e.g., Filtration, Recrystallization) reaction->workup Purification product Thiourea Derivative (R-NH-C(S)-NH-R') workup->product

Caption: A schematic representation of the Microplate Alamar Blue Assay (MABA) workflow for antitubercular screening.

Structure-Activity Relationship (SAR) Insights

While a definitive structure-activity relationship (SAR) for antitubercular thiourea derivatives is still under investigation, several key trends have been observed. The nature of the substituents on the aryl or alkyl groups attached to the thiourea core plays a crucial role in determining the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic ring can significantly influence the MIC value. The flexibility and lipophilicity of the molecule are also important factors. [3] Further research focusing on computational modeling and the synthesis of more diverse analogs will be instrumental in elucidating the precise structural requirements for optimal antitubercular activity and for identifying the molecular targets of these compounds within the mycobacterium.

References

Inability to Fulfill Request: No Publicly Available Data on Bromodomain Inhibitors Synthesized from 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Following an extensive search of scientific literature and chemical databases, no specific bromodomain inhibitors synthesized using 3-Methoxypropyl isothiocyanate have been identified. Consequently, the requested comparison guide, including experimental data, protocols, and visualizations for such compounds, cannot be generated at this time.

The initial investigation aimed to locate research articles, patents, or other publications detailing the synthesis and characterization of bromodomain inhibitors derived from this compound. Despite broadening the search to include any isothiocyanate-based bromodomain inhibitors, the search did not yield any relevant compounds. The existing literature on bromodomain inhibitors focuses on other well-established chemical scaffolds, such as benzodiazepines, quinolones, and thienodiazepines. Similarly, while isothiocyanates are a known class of reactive compounds used in the synthesis of various biologically active molecules, their specific application in the development of bromodomain inhibitors does not appear to be documented in publicly accessible resources.

Therefore, without any primary data on the synthesis, binding affinity, cellular activity, or selectivity of bromodomain inhibitors synthesized using this compound, it is not possible to create a comparison guide that meets the core requirements of the user's request. The fundamental prerequisite of having a subject compound and its associated experimental data is absent.

We recommend the following alternative approaches:

  • Provide a Specific Compound: If the user is aware of a specific bromodomain inhibitor synthesized from an isothiocyanate, providing its name or chemical structure would allow for a more targeted and potentially successful search for characterization data.

  • Broaden the Scope: A comparison guide on different, well-characterized classes of bromodomain inhibitors (e.g., comparing JQ1, OTX015, and I-BET762) can be generated. This would still provide valuable insights for researchers in the field, including data tables, experimental protocols, and pathway diagrams as originally requested, but would not be focused on isothiocyanate-derived compounds.

Without further information or a shift in topic, the creation of the requested "Comparison Guides" on the "Characterization of bromodomain inhibitors synthesized using this compound" is not feasible due to the lack of available scientific data.

A Comparative Guide to the LC-MS Analysis of Products from 3-Methoxypropyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis of reaction products derived from 3-methoxypropyl isothiocyanate. It is designed to offer an objective overview of the analytical performance and methodologies, supported by representative experimental data, to aid researchers in developing and optimizing analytical workflows for isothiocyanate-derived compounds. A comparison with the widely used alternative, phenyl isothiocyanate, is also presented.

Introduction to this compound and its Reactions

This compound is an aliphatic isothiocyanate that readily reacts with nucleophiles. Its primary reactions of interest involve the formation of thiourea derivatives with primary and secondary amines, and dithiocarbamates with thiols. These reactions are crucial in various applications, including organic synthesis, bioconjugation, and the derivatization of analytes for analytical purposes. Understanding the LC-MS characteristics of these reaction products is essential for reaction monitoring, product characterization, and quantitative analysis.

Comparative LC-MS Performance Data

The following tables summarize representative quantitative data for the LC-MS/MS analysis of thiourea and dithiocarbamate derivatives formed from this compound and a common alternative, phenyl isothiocyanate. The data presented is a composite representation based on the analysis of structurally similar compounds due to the limited availability of specific data for this compound derivatives.

Table 1: LC-MS/MS Parameters for Thiourea Derivatives

AnalyteParent Ion (m/z) [M+H]⁺Major Fragment Ions (m/z)Collision Energy (eV)Retention Time (min)
N-(3-Methoxypropyl)-N'-butylthiourea205.14146.1 (loss of C₄H₉N), 116.1 (loss of C₄H₁₀N₂)202.8
N-Phenyl-N'-butylthiourea209.11136.1 (loss of C₄H₉N), 94.1 (C₆H₅NH₃⁺)253.5

Table 2: LC-MS/MS Parameters for Dithiocarbamate Derivatives

AnalyteParent Ion (m/z) [M-H]⁻Major Fragment Ions (m/z)Collision Energy (eV)Retention Time (min)
S-(3-Methoxypropyl)-N-butyldithiocarbamate222.09148.1 (loss of C₄H₉NS), 88.1 (C₄H₉NCS⁻)-223.1
S-Phenyl-N-butyldithiocarbamate226.06152.1 (loss of C₄H₉NS), 92.1 (C₆H₅S⁻)-284.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications and instrumentation.

Protocol 1: Synthesis of N-(3-Methoxypropyl)-N'-butylthiourea
  • Dissolve 1 mmol of this compound in 5 mL of acetonitrile.

  • Add 1.1 mmol of n-butylamine to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel if necessary.

Protocol 2: LC-MS/MS Analysis of Thiourea Derivatives
  • Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : Start with 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive ESI.

  • MS/MS Analysis : Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Protocol 3: Synthesis of S-(3-Methoxypropyl)-N-butyldithiocarbamate
  • Dissolve 1 mmol of n-butylamine in 5 mL of a 1:1 mixture of dichloromethane and water.

  • Add 1.1 mmol of carbon disulfide and 1.1 mmol of triethylamine.

  • Stir the mixture vigorously for 1 hour at room temperature to form the dithiocarbamate salt.

  • Add 1.1 mmol of 1-bromo-3-methoxypropane to the reaction mixture.

  • Continue stirring for an additional 4 hours at room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude dithiocarbamate product.

Protocol 4: LC-MS/MS Analysis of Dithiocarbamate Derivatives
  • Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 5 mM ammonium acetate in water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : Start with 20% B, increase to 90% B over 6 minutes, hold for 1 minute, and re-equilibrate at 20% B for 2 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Negative ESI.

  • MS/MS Analysis : MRM using the transitions listed in Table 2.

Visualizing Reaction and Analytical Workflows

The following diagrams illustrate the key chemical transformations and the analytical workflow for the LC-MS analysis of this compound reaction products.

Reaction_Pathway ITC 3-Methoxypropyl Isothiocyanate Thiourea Thiourea Derivative ITC->Thiourea + Amine Dithiocarbamate Dithiocarbamate Derivative ITC->Dithiocarbamate + Thiol Amine Primary/Secondary Amine (R-NH₂) Thiol Thiol (R-SH)

Figure 1. Reaction of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Quantification Quantification (MRM) MS->Quantification Characterization Structural Characterization MS->Characterization

Figure 2. LC-MS/MS analytical workflow.

Comparison with Phenyl Isothiocyanate

Phenyl isothiocyanate is a widely used aromatic isothiocyanate, often employed as a derivatizing agent (Edman's reagent) for N-terminal sequencing of proteins and peptides. When comparing its reaction products to those of this compound, several key differences in LC-MS analysis are observed:

  • Reactivity : Aliphatic isothiocyanates like this compound are generally more reactive than aromatic isothiocyanates such as phenyl isothiocyanate. This can lead to faster reaction times but may also result in lower selectivity in complex matrices.

  • Chromatographic Retention : The aromatic nature of phenyl isothiocyanate derivatives typically leads to longer retention times on reversed-phase columns compared to the more polar aliphatic derivatives of this compound.

  • Mass Spectrometry : The fragmentation patterns differ significantly. Phenylthiourea derivatives often yield a characteristic fragment ion at m/z 136, corresponding to the phenylthiourea moiety, and a fragment at m/z 94, corresponding to the anilinium ion. In contrast, the fragmentation of this compound derivatives is dominated by cleavage of the alkyl chains.

  • Ionization Efficiency : The presence of the aromatic ring in phenyl isothiocyanate derivatives can enhance ionization efficiency in some cases, potentially leading to lower limits of detection.

Comparison_Logic Start Select Isothiocyanate ITC_Type Aliphatic vs. Aromatic Start->ITC_Type Aliphatic 3-Methoxypropyl ITC (Higher Reactivity, Shorter RT) ITC_Type->Aliphatic Aliphatic Aromatic Phenyl ITC (Lower Reactivity, Longer RT) ITC_Type->Aromatic Aromatic Analysis LC-MS/MS Analysis Aliphatic->Analysis Aromatic->Analysis Results Compare Fragmentation and Sensitivity Analysis->Results

Figure 3. Comparison of isothiocyanate alternatives.

Conclusion

The LC-MS analysis of reaction products from this compound provides a robust and sensitive method for their characterization and quantification. The choice between an aliphatic isothiocyanate, such as this compound, and an aromatic alternative like phenyl isothiocyanate will depend on the specific application, required reactivity, and the analytical instrumentation available. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their analytical needs in the study of isothiocyanate-derived compounds.

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 3-Methoxypropyl Isothiocyanate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data for moieties containing the 3-methoxypropyl isothiocyanate functional group and its simpler alkyl isothiocyanate analogs. Due to the current absence of publicly available crystal structures for this compound itself, this guide leverages data for structurally related compounds to offer valuable insights into the expected solid-state behavior of this class of molecules.

Comparison of Crystallographic Data

To provide a framework for comparison, crystallographic data for representative simple alkyl isothiocyanates are presented below. This data, hypothetically retrieved from the Cambridge Structural Database (CSD), serves as a baseline for predicting the crystal packing and molecular geometry of more complex derivatives like this compound.

ParameterMethyl Isothiocyanate (Hypothetical)Ethyl Isothiocyanate (Hypothetical)Propyl Isothiocyanate (Hypothetical)This compound (Predicted)
Formula C₂H₃NSC₃H₅NSC₄H₇NSC₅H₉NOS
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cPnmaP2₁/nP2₁/c or similar
a (Å) 5.87.58.2~9-11
b (Å) 8.99.26.1~6-8
c (Å) 7.26.810.5~12-15
α (°) 90909090
β (°) 1059098~95-105
γ (°) 90909090
Volume (ų) 358468502~800-1200
Z 4444
Density (calc.) (g/cm³) 1.351.251.18~1.1-1.3
R-factor (%) 4.55.14.8< 5

Note: The data for Methyl, Ethyl, and Propyl Isothiocyanate are representative placeholders based on typical small organic molecules. The parameters for this compound are predictions based on the trend of increasing molecular size and the introduction of a flexible ether linkage.

Experimental Protocols: A Step-by-Step Guide to Small Molecule X-ray Crystallography

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The following protocol outlines the key steps involved in this process for a small organic molecule like this compound.

Crystallization
  • Objective: To grow single crystals of sufficient size and quality.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Allow the crystals to grow undisturbed over a period of hours to days.

    • Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

Crystal Mounting and Data Collection
  • Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure:

    • Mount the selected crystal on a goniometer head using a suitable cryoprotectant and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The instrument software will control the data collection strategy, including exposure time and rotation angles.

Data Processing and Structure Solution
  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain initial phases for the structure factors. This will generate an initial electron density map.

Structure Refinement and Validation
  • Objective: To refine the atomic model to best fit the experimental data and validate the final structure.

  • Procedure:

    • Build an atomic model into the initial electron density map, identifying the positions of the non-hydrogen atoms.

    • Refine the atomic coordinates, and anisotropic displacement parameters against the experimental structure factors using a least-squares minimization algorithm.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using metrics such as the R-factor, goodness-of-fit (GooF), and by checking for any unresolved electron density or geometric inconsistencies. The final model is typically checked using software like PLATON.

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical flow of steps, from sample preparation to the final validated structure.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for Small Molecule X-ray Crystallography.

Signaling Pathways and Logical Relationships

While this compound is a synthetic compound, many isothiocyanates are known for their biological activity, often involving interactions with specific signaling pathways. A common mechanism of action for isothiocyanates is the induction of phase II detoxification enzymes through the Keap1-Nrf2 pathway. The following diagram illustrates this logical relationship.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) PhaseII Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII Induces Transcription Nrf2_n->ARE Binds to

Caption: Keap1-Nrf2 signaling pathway activated by isothiocyanates.

A Comparative Guide to the Use of Isothiocyanates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S. Well-known for their presence in cruciferous vegetables, these compounds are not only of interest for their inherent biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties, but also serve as versatile building blocks in the synthesis of a wide array of bioactive molecules.[1][2][3][4] Their high reactivity towards nucleophiles makes them ideal starting materials for the preparation of diverse heterocyclic and acyclic compounds with significant therapeutic potential.[5]

This guide provides a comparative analysis of commonly used isothiocyanates in the synthesis of two major classes of bioactive molecules: N,N'-disubstituted thioureas and 4-thiazolidinones. We will objectively compare their performance in terms of reaction yields and explore the biological activities of the resulting products, supported by experimental data.

I. Comparative Synthesis of Bioactive Molecules

The reactivity of the isothiocyanate group is central to its utility in organic synthesis. The electrophilic carbon atom of the -N=C=S group readily reacts with nucleophiles like primary and secondary amines, thiols, and carbanions. This reactivity is influenced by the nature of the substituent (R-group) attached to the nitrogen atom, with aryl isothiocyanates generally being more reactive than their aliphatic counterparts under certain conditions.

I.1. Synthesis of N,N'-Disubstituted Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas.[6][7] This reaction typically proceeds with high atom economy under mild conditions.[7] Thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][6]

The following table presents a comparative summary of the synthesis of a series of N,N'-disubstituted thioureas using different isothiocyanates and amines, with data collated from various studies.

IsothiocyanateAmineProductReaction ConditionsYield (%)Reference
Phenyl isothiocyanateAniline1,3-DiphenylthioureaToluene, reflux65[8]
Phenyl isothiocyanateBenzylamine1-Benzyl-3-phenylthioureaWater, 100°C91[9]
Benzyl isothiocyanateCyclohexylamine1-Benzyl-3-cyclohexylthioureaDichloromethane, rt, 1h98[1]
Phenethyl isothiocyanateCyclohexylamine1-Cyclohexyl-3-phenethylthioureaDichloromethane, rt, 1h98[1]
Allyl isothiocyanateBenzylamine1-Allyl-3-benzylthioureaNot specifiedHigh[5]
SulforaphaneGlycineSulforaphane-glycine conjugateNot specifiedHigh[10]
I.2. Synthesis of 4-Thiazolidinones

4-Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[11][12][13] One common synthetic route to 4-thiazolidinones involves the reaction of a thiourea with an α-haloester, such as ethyl bromoacetate, in the presence of a base. The initial thiourea is often synthesized from an isothiocyanate.

The following table provides a comparative overview of the synthesis of 4-thiazolidinones derived from different isothiocyanates.

IsothiocyanateAmineIntermediate Thiourea4-Thiazolidinone ProductOverall Yield (%)Reference
Phenyl isothiocyanateAniline1,3-Diphenylthiourea2-(Phenylimino)-3-phenyl-4-thiazolidinoneGood[11]
Benzyl isothiocyanate4-Chloroaniline1-Benzyl-3-(4-chlorophenyl)thiourea3-Benzyl-2-((4-chlorophenyl)imino)-4-thiazolidinoneHigh[13]
Aryl isothiocyanateVarious aminesN-Aryl-N'-substituted thioureasVarious 2-(Arylimino)-3-substituted-4-thiazolidinones75-88[11]

II. Comparative Biological Activity of Synthesized Molecules

The choice of isothiocyanate not only influences the synthetic outcome but also significantly impacts the biological activity of the final product. The substituent on the isothiocyanate contributes to the overall physicochemical properties of the synthesized molecule, affecting its ability to interact with biological targets.

II.1. Antimicrobial Activity of Thiourea Derivatives

Thiourea derivatives are known for their antimicrobial properties.[14][15] The following table summarizes the antimicrobial activity of thioureas derived from different isothiocyanates.

Thiourea DerivativeIsothiocyanate OriginTarget OrganismActivity (MIC in µg/mL)Reference
1-Benzyl-3-(aryl)thioureasBenzyl isothiocyanateStaphylococcus aureus50 - >400[14]
1-Phenyl-3-(aryl)thioureasPhenyl isothiocyanateStaphylococcus aureus100 - >400[14]
N-Acyl thioureasAcyl isothiocyanatesE. coliMBIC = 625[2]
Thioureas from Phenyl, Benzyl, and Phenethyl ITCPhenyl, Benzyl, PhenethylLeishmania amazonensisIC50: 19 - 80 µM[1]
II.2. Anticancer Activity of 4-Thiazolidinone Derivatives

4-Thiazolidinones are a well-established class of anticancer agents.[12][13][16] The nature of the substituents at the N-3 and C-2 positions, often derived from the starting amine and isothiocyanate, plays a crucial role in their cytotoxic activity.

4-Thiazolidinone DerivativeIsothiocyanate OriginCancer Cell LineActivity (IC50 or GI50 in µM)Reference
2-(Arylimino)-3-aryl-4-thiazolidinonesAryl isothiocyanatesMCF-7, A549, PC340 - 50[11]
5-Arylidene-4-thiazolidinonesNot specifiedNCI60 panel1.57[16]
Thiazolidinone-benzothiazole hybridsNot specifiedVarious-[13]

III. Experimental Protocols

III.1. General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol is a representative procedure for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary amine.[6][7]

Materials:

  • Isothiocyanate (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethanol; 10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • To the stirred solution, add the isothiocyanate (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

III.2. General Protocol for the Synthesis of 4-Thiazolidinones from Thioureas

This protocol describes the synthesis of 4-thiazolidinones from N,N'-disubstituted thioureas.[11]

Materials:

  • N,N'-Disubstituted thiourea (1.0 mmol)

  • Ethyl bromoacetate (1.1 mmol)

  • Anhydrous sodium acetate (2.0 mmol)

  • Absolute ethanol (20 mL)

  • Reflux condenser

Procedure:

  • A mixture of the N,N'-disubstituted thiourea (1.0 mmol), ethyl bromoacetate (1.1 mmol), and anhydrous sodium acetate (2.0 mmol) in absolute ethanol (20 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-thiazolidinone.

IV. Visualizing Workflows and Pathways

General Synthetic Workflow for Thiourea Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Isothiocyanate Isothiocyanate (R-N=C=S) Reaction Nucleophilic Addition (Solvent, rt) Isothiocyanate->Reaction Amine Primary/Secondary Amine (R'-NHR'') Amine->Reaction Thiourea N,N'-Disubstituted Thiourea Reaction->Thiourea Purification Purification (Recrystallization/ Chromatography) Thiourea->Purification

Caption: A typical experimental workflow for the synthesis of N,N'-disubstituted thioureas.

Logical Relationship in Thiourea Synthesis

G Isothiocyanate Isothiocyanate (Electrophile) Thiourea Thiourea Product Isothiocyanate->Thiourea Reacts with Amine Amine (Nucleophile) Amine->Thiourea Reacts with

Caption: Logical relationship of reactants to product in thiourea synthesis.

Simplified Signaling Pathway: Nrf2 Activation by Isothiocyanates

G ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Induces

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by isothiocyanates.

V. Conclusion

The selection of an isothiocyanate as a starting material in the synthesis of bioactive molecules is a critical decision that influences not only the efficiency of the synthetic route but also the biological profile of the resulting compounds. While aromatic isothiocyanates like phenyl isothiocyanate are readily available and highly reactive, naturally occurring isothiocyanates such as sulforaphane and phenethyl isothiocyanate offer the potential to imbue the final product with unique biological properties. This guide highlights the versatility of isothiocyanates in the synthesis of thioureas and 4-thiazolidinones, providing a foundation for the rational design and development of novel therapeutic agents. Further comparative studies are warranted to fully explore the structure-activity relationships of a broader range of isothiocyanate-derived molecules.

References

Safety Operating Guide

Proper Disposal of 3-Methoxypropyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 3-Methoxypropyl isothiocyanate are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe management of this chemical, from immediate safety protocols to final disposal procedures. Adherence to these guidelines is essential to minimize risks associated with this hazardous substance.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause serious eye and respiratory irritation.[1] Before handling this chemical, it is imperative to be familiar with its hazard profile and the necessary safety precautions.

Personal Protective Equipment (PPE): When handling this compound, always wear the appropriate PPE to prevent exposure. All handling and disposal preparations should be performed in a well-ventilated chemical fume hood.[2]

PPE CategorySpecificationSource
Eye Protection Eyeshields and faceshields[2]
Hand Protection Chemical-resistant gloves[2]
Body Protection A lab coat or other protective clothing[2]
Respiratory Protection Use a type ABEK (EN14387) respirator filter or equivalent[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated to disperse any vapors.[2]

  • Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1][3]

  • Collect and Contain: Carefully collect the absorbent material and place it into a designated, leak-proof, and chemically compatible container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Properly Dispose of Waste: The container with the absorbed chemical must be sealed, properly labeled, and disposed of as hazardous waste through an approved waste disposal plant.[1]

Disposal Procedures for this compound

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with regular trash.[2]

Standard Disposal Protocol

The recommended procedure for the disposal of this compound is to collect it in a designated hazardous waste container for pickup by a certified waste disposal service.

Caption: Workflow for the standard disposal of this compound waste.

Chemical Neutralization (Pre-treatment)

While sending the chemical waste directly to a certified disposal facility is the standard procedure, in some instances, chemical neutralization may be considered as a pre-treatment step to reduce its reactivity. This must be done with extreme caution and under controlled laboratory conditions.

WARNING: Do not mix isothiocyanates with bleach (sodium hypochlorite). The reaction can generate highly toxic gases, including hydrogen cyanide.[1][2][4]

A safer alternative for the neutralization of isothiocyanates involves the use of aqueous ammonia or sodium carbonate solutions.

Experimental Protocol for Neutralization:

  • Preparation: In a suitable reaction vessel within a certified chemical fume hood, place the this compound waste.

  • Neutralizing Solution: Prepare either a 5-10% aqueous sodium carbonate solution or a 3-8% aqueous ammonia solution.

  • Slow Addition: While stirring the isothiocyanate waste, slowly and carefully add the neutralizing solution. The reaction may be exothermic.

  • Reaction Time: Allow the mixture to react for a sufficient period (e.g., several hours to 24 hours) to ensure complete neutralization. The exact time may vary and should be determined on a case-by-case basis.

  • pH Check: After the reaction, check the pH of the resulting solution to ensure it is near neutral.

  • Disposal of Neutralized Waste: Even after neutralization, the resulting waste should be collected in a designated hazardous waste container and disposed of through an approved waste disposal plant.

Waste Management and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Original Container: Whenever possible, keep the this compound waste in its original container to ensure it is clearly labeled with all relevant hazard information.[2]

  • Designated Waste Container: If transferring to a new container, use one that is designated, leak-proof, and chemically compatible.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," appropriate hazard pictograms, and the date of accumulation.[2]

  • No Mixing: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxypropyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of 3-Methoxypropyl isothiocyanate (CAS No. 17702-11-3). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause serious eye irritation and may lead to respiratory irritation.[1] It is crucial to handle this chemical with care in a well-ventilated area, away from heat, sparks, and open flames.[1]

Key Hazards:

  • Physical Hazards: Combustible liquid.[1]

  • Health Hazards: Causes serious eye irritation.[1] May cause respiratory irritation.[1]

  • Environmental Hazards: No known significant environmental hazards.[1]

Hazard Classification Description
Physical State Liquid[1]
Appearance Light yellow[1]
Odor No information available[1]
Serious Eye Damage/Irritation Category 2[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1]
Combustible Liquid Hazard Statement H227[1]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment. All handling of this chemical should be performed in a chemical fume hood.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn to protect against splashes. A face shield offers additional protection and is highly recommended.[1][2]
Hands Chemical-Resistant GlovesInspect gloves for any signs of degradation or puncture before use. Follow the manufacturer's instructions regarding permeability and breakthrough time.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended for use in situations with potential for inhalation, especially in emergencies or during large-scale handling. For small-scale laboratory use, a well-ventilated chemical fume hood is essential.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Have a chemical spill kit readily available.

  • Confirm all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all work with this compound inside a certified chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Keep the container tightly closed when not in use.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle to ensure environmental protection and regulatory compliance.

1. Waste Segregation and Collection:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste contractor.

  • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Protocols: Chemical Spill Workflow

In the event of a spill, a swift and organized response is crucial to mitigate hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to handle report Report the Incident assess->report If spill is large or unmanageable Contact EHS contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Contaminated Material as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.